NHC-triphosphate tetrasodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H12N3Na4O15P3 |
|---|---|
Peso molecular |
587.08 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O15P3.4Na/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
Clave InChI |
MZUXVWZCCIODQX-ODQFIEKDSA-J |
Origen del producto |
United States |
Foundational & Exploratory
NHC-Triphosphate: A Technical Guide to a Potent Ribonucleoside Analog for Antiviral Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir (B613847) (MK-4482, EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2][3] Molnupiravir was initially developed for treating influenza and has since been authorized for use against SARS-CoV-2, the virus responsible for COVID-19.[4][5] NHC-TP functions as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the viral genome leads to an accumulation of mutations, a mechanism known as viral error catastrophe or lethal mutagenesis.[1][6][7] This technical guide provides an in-depth overview of NHC-TP, covering its mechanism of action, quantitative data, and key experimental protocols relevant to its study and application in antiviral drug development.
Mechanism of Action
The antiviral effect of NHC-TP is a multi-step process that begins with the administration of its prodrug, molnupiravir, and culminates in the catastrophic failure of viral replication.
Bioactivation Pathway: From Molnupiravir to NHC-TP
Molnupiravir is an isopropylester prodrug designed for improved oral bioavailability.[4] Following oral administration, it undergoes rapid and extensive hydrolysis in the plasma, primarily by carboxylesterase-2 (CES2), to release its parent nucleoside, β-D-N4-hydroxycytidine (NHC).[1][8][9] NHC is the primary circulating metabolite and is taken up by host cells.[2] Intracellularly, host kinase enzymes phosphorylate NHC in a stepwise manner to NHC-monophosphate (NHC-MP), then NHC-diphosphate (NHC-DP), and finally to the pharmacologically active NHC-triphosphate (NHC-TP).[2][6] This intracellular conversion is efficient, with NHC-TP becoming the most abundant metabolite within the cell.[10][11]
Interaction with Viral RdRp and Incorporation into RNA
NHC-TP acts as a mimic of both cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP).[2][12] This molecular mimicry allows it to be recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[1] Biochemical studies on the SARS-CoV-2 RdRp show that NHC-TP competes with natural nucleoside triphosphates (NTPs), predominantly with CTP, for incorporation into the nascent RNA strand.[13] Upon selection by the RdRp, NHC is incorporated as a monophosphate (NHC-MP) into the growing viral RNA.[2] Unlike some nucleoside analogs that cause immediate chain termination, the incorporation of NHC-MP does not halt RNA synthesis, allowing the production of full-length, but mutated, viral genomes.[10][14]
Lethal Mutagenesis: The "Error Catastrophe" Hypothesis
The primary antiviral mechanism of NHC-TP is the induction of lethal mutagenesis.[7][11] NHC possesses tautomeric properties, meaning it can exist in different isomeric forms that alter its base-pairing preferences.[2] When incorporated into the viral RNA, the NHC-MP residue can pair with either guanine (B1146940) (G) or adenine (B156593) (A) during subsequent rounds of replication.[15][16]
This ambiguous base-pairing leads to a high frequency of transition mutations:
-
G-to-A transitions : When NHC-MP is in the template strand (having been incorporated opposite a G), it can direct the incorporation of an A into the new complementary strand.[2]
-
C-to-U transitions : When NHC-MP is incorporated opposite an A, the resulting template can direct the incorporation of a G, which in the next round pairs with C. If the original NHC was meant to be a C, this leads to a C-to-U transition.[6][17]
This process is repeated with each replication cycle, causing an exponential accumulation of mutations throughout the viral genome.[2] The resulting viral progeny carry a heavy mutational load that renders them non-viable and unable to sustain an infection, a state known as "error catastrophe".[4][6]
Evasion of Viral Proofreading Mechanisms
Coronaviruses are unique among RNA viruses in that they possess a 3'-to-5' exoribonuclease (nsp14) that provides a proofreading function, which can remove misincorporated nucleotides and confer resistance to some nucleoside analogs.[13][15] However, studies have shown that NHC is largely resistant to excision by this proofreading machinery.[13][18] The structural basis for this evasion is thought to be that the incorporated NHC-MP can form stable base pairs with either G or A in the RdRp active site, preventing it from being recognized as an error by the nsp14 exonuclease.[15][16]
Quantitative Antiviral Profile
The potency of NHC and its prodrug, molnupiravir, has been quantified across various assays, cell types, and viral strains.
In Vitro Antiviral Activity
NHC demonstrates potent antiviral activity against a range of coronaviruses, including SARS-CoV-2 and its variants of concern, with half-maximal effective concentration (EC50) values typically in the sub-micromolar to low-micromolar range.[2]
| Compound | Virus / Variant | Cell Line | EC50 / IC50 (µM) | Reference |
| NHC | SARS-CoV-2 (Ancestral) | hACE2-A549 | 0.04 - 0.16 | [5] |
| NHC | SARS-CoV-2 (Alpha, Beta, Delta) | hACE2-A549 | 0.04 - 0.16 | [5] |
| Molnupiravir | SARS-CoV-2 | (Cell-based RdRp Assay) | 0.22 | [19] |
| NHC | MERS-CoV | HAE Cultures | ~0.2 | [20] |
| β-D-N4-O-isobutyrylcytidine (analog) | SARS-CoV-2 | Vero | 3.50 | [21] |
| β-D-N4-O-isobutyrylcytidine (analog) | Influenza A (H1N1) | (Not specified) | 5.80 | [21] |
| β-D-N4-O-isobutyrylcytidine (analog) | Influenza B | (Not specified) | 3.40 | [21] |
Table 1: Summary of in vitro antiviral activity for NHC and related compounds.
RdRp Inhibition Kinetics
Steady-state kinetic analysis of the SARS-CoV-2 RdRp complex reveals the efficiency with which it incorporates NHC-TP relative to natural nucleotides. The data indicates a strong preference for incorporating natural NTPs, but shows that NHC-TP competes most effectively against CTP.
| Parameter | Description | Value | Reference |
| Selectivity (GTP/NHC-TP) | Efficiency of GTP incorporation over NHC-TP | 12,841-fold | [13] |
| Selectivity (ATP/NHC-TP) | Efficiency of ATP incorporation over NHC-TP | 424-fold | [13] |
| Selectivity (UTP/NHC-TP) | Efficiency of UTP incorporation over NHC-TP | 171-fold | [13] |
| Selectivity (CTP/NHC-TP) | Efficiency of CTP incorporation over NHC-TP | 30-fold | [13] |
Table 2: Relative selectivity of SARS-CoV-2 RdRp for natural NTPs over NHC-TP.
Pharmacokinetics of NHC and Intracellular NHC-TP
Following oral administration of molnupiravir, NHC is rapidly absorbed and distributed. Its intracellular phosphorylation leads to sustained levels of the active NHC-TP.
| Parameter | Analyte | Matrix | Value | Reference |
| Tmax | NHC | Human Plasma | ~1.5 hours | [1][4] |
| Cmax (800 mg dose) | NHC | Human Plasma | 2970 ng/mL | [4] |
| Effective Half-life | NHC | Human Plasma | 3.3 hours | [1][4] |
| Terminal Half-life | NHC | Human Plasma | 20.6 hours | [2] |
| Max Concentration (20 µM NHC dose, 6h) | NHC-TP | HepG2 Cell Lysate | 732.7 pmol/10⁶ cells | [22] |
| LLOQ (Validated Assay) | NHC | Human Plasma | 1 ng/mL | [23] |
| LLOQ (Validated Assay) | NHC-TP | PBMC Lysate | 1 pmol/sample | [23] |
Table 3: Pharmacokinetic and intracellular concentration data for NHC and NHC-TP.
Key Experimental Protocols
The following sections outline generalized protocols for the synthesis and evaluation of NHC and its derivatives, based on methodologies described in the scientific literature.
Synthesis of β-D-N4-hydroxycytidine (NHC)
This protocol is a generalized summary based on synthetic routes starting from uridine.[21][24]
-
Protection of Hydroxyl Groups : Protect the 2', 3', and 5' hydroxyl groups of uridine using a silyl (B83357) protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) in a suitable solvent like DMF.
-
Activation of C4 Position : Activate the C4 position of the pyrimidine (B1678525) ring for nucleophilic substitution. This is typically achieved by reacting the protected uridine with a reagent like 1,2,4-triazole (B32235) and phosphorus oxychloride (POCl₃) to form a triazolide intermediate.
-
Nucleophilic Substitution : React the activated intermediate with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). This step substitutes the triazole group with the N4-hydroxy group.
-
Deprotection : Remove the silyl protecting groups from the 2', 3', and 5' positions. This is commonly done using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (Et₃N-3HF) in a solvent like THF.
-
Purification : Purify the final NHC product using column chromatography on silica (B1680970) gel to obtain the desired compound.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol describes a general method for determining the EC50 of a compound against a virus using a plaque reduction or yield reduction assay.[5]
-
Cell Seeding : Seed a permissive cell line (e.g., Vero E6 or hACE2-A549 for SARS-CoV-2) in 24- or 48-well plates and allow them to form a confluent monolayer.
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., NHC) in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Infection : Pre-treat the cell monolayers with the diluted compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with the virus at a known multiplicity of infection (MOI), for example, 0.1.
-
Incubation : Incubate the infected plates at 37°C in a CO₂ incubator for a period sufficient for viral replication and plaque formation (e.g., 48-72 hours).
-
Quantification of Viral Titer : Collect the cell culture supernatant. Determine the viral titer in the supernatant using a standard plaque assay on fresh cell monolayers or by RT-qPCR to quantify viral RNA yield.
-
Data Analysis : Plot the percentage of viral inhibition against the log of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: Molnupiravir, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coronavirus RNA Proofreading: Molecular Basis and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Guide: NHC-Triphosphate and Viral RNA-Dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the oral prodrug molnupiravir (B613847), represents a significant advancement in the fight against RNA viruses. This document provides a comprehensive technical overview of the core mechanism of action of NHC-TP, its interaction with viral RNA-dependent RNA polymerase (RdRp), and its broad-spectrum antiviral activity. Quantitative data on its efficacy, alongside detailed experimental protocols for key assays, are presented to support further research and drug development in this area. The guide also includes visualizations of the key molecular pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
The emergence and re-emergence of RNA viruses pose a continuous threat to global public health. The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of the genomes of most RNA viruses and, as such, is a prime target for antiviral drug development.[1] Nucleoside analogs that mimic natural ribonucleosides are a promising class of RdRp inhibitors. NHC-TP is the active form of the prodrug molnupiravir (EIDD-2801 or MK-4482), a ribonucleoside analog that has demonstrated broad-spectrum activity against a range of RNA viruses.[2][3] This guide delves into the intricate molecular mechanisms by which NHC-TP exerts its antiviral effects.
Mechanism of Action of NHC-Triphosphate
Molnupiravir is administered as a prodrug and is rapidly hydrolyzed in vivo to its active form, N-hydroxycytidine (NHC).[2][3] NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and the active NHC-triphosphate (NHC-TP).[4]
Competitive Inhibition of Viral RdRp
NHC-TP acts as a competitive substrate for the viral RdRp, mimicking the natural pyrimidine (B1678525) nucleoside triphosphates, cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP).[2][3] During viral RNA synthesis, the RdRp can incorporate NHC-monophosphate (NHC-MP) into the nascent RNA strand in place of cytidine or uridine.
Viral Mutagenesis: The "Error Catastrophe"
The primary antiviral mechanism of NHC-TP is the induction of lethal mutagenesis, often referred to as "error catastrophe".[5] This is due to the tautomeric nature of the N4-hydroxycytosine base. NHC can exist in two tautomeric forms: an amino-like form that pairs with guanine (B1146940) (G) and an imino-like form that pairs with adenine (B156593) (A).[1]
This dual-coding potential leads to a high frequency of mutations in the viral genome. When the RdRp uses an RNA template containing NHC-MP, it can incorporate either an adenosine (B11128) monophosphate (AMP) or a guanosine (B1672433) monophosphate (GMP) opposite the NHC-MP.[6] This leads to an accumulation of G-to-A and C-to-U transition mutations in the viral progeny, ultimately resulting in the production of non-viable virus particles.[2][5]
Caption: Mechanism of action of NHC-triphosphate.
Quantitative Data
The antiviral activity of NHC has been evaluated against a wide range of RNA viruses. The following tables summarize the key quantitative data, including 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.
Table 1: Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (WA1) | Vero E6 | 0.3 | >10 | >33 | [7] | |
| SARS-CoV-2 (Delta) | Vero E6 | 0.1-0.38 | [1] | |||
| SARS-CoV-2 (Omicron) | Vero E6 | 0.28-5.50 | [8] | |||
| MERS-CoV | Vero | 0.56 | >10 | >18 | [7] | |
| Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | >200 | >1176 | [7] |
Table 2: Antiviral Activity of NHC against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | MDCK | 0.8 | [4] | |||
| Respiratory Syncytial Virus (RSV) | HEp-2 | 4.6 | [4] | |||
| Dengue Virus (DENV-2) | imHC | 0.7 | [4] | |||
| Zika Virus (ZIKV) | imHC | 0.5 | [4] | |||
| Chikungunya Virus (CHIKV) | Vero | 0.4 | [4] |
Table 3: Kinetic Parameters of NHC-TP Incorporation by SARS-CoV-2 RdRp
| Parameter | Value | Reference |
| Selectivity (CTP/NHC-TP) | 30 | [6] |
| Further kinetic data (Km, kcat) is limited | N/A |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock of known titer
-
Antiviral compound (NHC)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader
Protocol:
-
Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show complete CPE.
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
Antiviral compound (NHC)
-
6-well or 12-well cell culture plates
-
Agarose or other overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed host cells into multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the antiviral compound.
-
Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding compound concentration.
-
Incubate the plates until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.
In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of NHC-TP to inhibit the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2)
-
RNA template-primer duplex with a fluorescent label on the primer
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
NHC-triphosphate (NHC-TP)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Quenching solution (e.g., formamide (B127407) with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Protocol:
-
Assemble the RdRp reaction mixture containing the purified enzyme complex and the RNA template-primer in the reaction buffer.
-
Initiate the reaction by adding a mixture of NTPs and varying concentrations of NHC-TP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Denature the RNA products by heating.
-
Separate the RNA products by size using denaturing PAGE.
-
Visualize the fluorescently labeled RNA products using a fluorescence imager.
-
Quantify the amount of full-length and extended primer products to determine the extent of RdRp inhibition.
-
Calculate the IC50 value for NHC-TP.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of β-D-N4-hydroxycytidine Triphosphate (NHC-TP)
Introduction
β-D-N4-hydroxycytidine (NHC), and its pharmacologically active form, NHC-triphosphate (NHC-TP), represent a significant advancement in the field of broad-spectrum antiviral agents. NHC is a ribonucleoside analog that, through its prodrug Molnupiravir (B613847) (EIDD-2801 or MK-4482), has been a critical tool in combating the SARS-CoV-2 pandemic.[1][2] The core mechanism of NHC-TP relies on inducing "lethal mutagenesis" or "error catastrophe" in the viral genome, a strategy that offers a high barrier to the development of resistance.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with NHC-TP, tailored for professionals in drug development and virology.
1. Discovery and Rationale
The journey of NHC began with the screening of nucleoside analogs for broad-spectrum antiviral activity. Early research identified NHC as a potent inhibitor against a wide array of RNA viruses, including influenza viruses, coronaviruses, and alphaviruses.[5][6][7] Its efficacy against emerging viral threats like SARS-CoV and MERS-CoV highlighted its potential for pandemic preparedness.[5][6] The central hypothesis was that as a ribonucleoside analog, NHC could be metabolized by host cell kinases into its triphosphate form, which would then be mistakenly incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[8][9] This led to the development of the orally bioavailable prodrug, Molnupiravir, to improve the pharmacokinetic profile of NHC.[1][5]
2. Mechanism of Action: Lethal Mutagenesis
The antiviral activity of NHC is exerted by its 5'-triphosphate metabolite, NHC-TP. The mechanism can be detailed in a multi-step process:
-
Prodrug Administration and Hydrolysis: Molnupiravir is administered orally and is rapidly hydrolyzed by host esterases in the plasma to release NHC.[10][11]
-
Cellular Uptake and Phosphorylation: NHC is taken up by host cells and undergoes sequential phosphorylation by cellular kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[3][9][12]
-
Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP).[3][13][14]
-
Incorporation and Tautomerization: The viral RdRp incorporates NHC-monophosphate into the growing viral RNA strand.[3][15] The incorporated NHC is tautomeric, allowing it to base-pair with either guanine (B1146940) (like cytosine) or adenine (B156593) (like uridine).[3]
-
Error Catastrophe: This ambiguous base-pairing property leads to a significant increase in G-to-A and C-to-U transition mutations in subsequent rounds of viral RNA replication.[2][6] The accumulation of these mutations throughout the viral genome results in non-functional viral proteins and progeny, a phenomenon known as error catastrophe, which ultimately prevents the propagation of infectious virus.[3][12]
3. Synthesis of β-D-N4-hydroxycytidine (NHC)
The synthesis of NHC and its derivatives typically starts from the readily available nucleoside, uridine. While various specific synthetic routes exist, a general pathway involves several key steps:
-
Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the starting uridine are protected using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions.[16]
-
Modification of the Pyrimidine Ring: The protected uridine is then chemically modified to introduce the N4-hydroxy group. This often involves converting the C4 carbonyl group into a leaving group (e.g., using triazole and POCl₃) and subsequent reaction with hydroxylamine.[16][17]
-
Deprotection: The protecting groups on the sugar moiety are removed, typically under acidic conditions (e.g., using HCl or Et₃N-3HF), to yield the final NHC product.[16][17]
Prodrugs, such as Molnupiravir, are synthesized by esterifying the 5'-hydroxyl group of a protected NHC intermediate, followed by deprotection.[13]
4. Data Presentation
Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of NHC and its prodrug.
Table 1: In Vitro Antiviral Activity of NHC
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | Virus Yield | 0.3 | >10 | >33 | [5][6] |
| SARS-CoV-2 | Calu-3 | Virus Yield | 0.08 | - | - | [5] |
| MERS-CoV | Vero | Plaque Assay | 0.56 | >10 | >20 | [6] |
| MHV | DBT-9 | Plaque Assay | 0.17 | >200 | >1176 | [6] |
| VEEV | Vero | Plaque Assay | < 1.0 | - | - | [4] |
| CHIKV | Huh-7 | Replicon | 0.8 | - | - | [18] |
| HCoV-NL63 | - | - | ~0.4 | ~80 | ~200 |[5] |
Table 2: Intracellular NHC-TP Concentrations Following NHC Incubation
| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Max. NHC-TP Concentration (pmol/10⁶ cells) | Reference(s) |
|---|---|---|---|---|
| HepG2 | 20 | 6 | 732.7 ± 2.9 | [8] |
| PC-3 | 10 | 6 | 819.5 ± 16.8 | [8] |
| CEM | 10 | 1 | 158.4 ± 14.5 | [8] |
| Huh-7 | 10 | 8 | 71.12 | [19][20] |
| Huh-7 | 50 | - | 1100 |[18] |
Table 3: Pharmacokinetic Parameters of NHC and NHC-TP in Humans (Following Oral Molnupiravir Administration)
| Analyte | Compartment | Dose (mg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | Apparent t₁/₂ (h) | Reference(s) |
|---|---|---|---|---|---|---|
| NHC | Plasma | 800 | ~1.5 - 2.0 | ~3640 | ~3.3 (effective) | [3][12][21][22] |
| NHC | Plasma | 800 | - | - | ~20.6 (terminal) | [3][12][21] |
| NHC-TP | PBMCs | 400 - 800 | ~4.0 - 8.0 | - | ~14 - 18 |[21] |
5. Key Experimental Protocols
Detailed and validated methodologies are fundamental to the study of NHC-TP.
5.1. Protocol: Quantification of NHC in Plasma and NHC-TP in PBMCs by LC-MS/MS
This protocol is adapted from validated methods used in clinical trials.[1]
-
Objective: To accurately quantify concentrations of NHC in human plasma and its active triphosphate metabolite, NHC-TP, in peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human K₂EDTA plasma and isolated PBMC lysates.
-
NHC and NHC-TP analytical standards.
-
Isotopically-labeled internal standards (IS) for NHC and NHC-TP.
-
Acetonitrile (B52724), 0.1% formic acid, 70% methanol.
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
-
Sample Preparation (NHC in Plasma):
-
Pipette 50 µL of plasma sample into a 96-well protein precipitation plate.
-
Add 50 µL of the NHC internal standard solution.
-
Add 0.5 mL of acetonitrile to precipitate proteins. Incubate for 5 minutes.
-
Elute the supernatant via vacuum filtration.
-
Evaporate the samples to dryness under nitrogen.
-
Reconstitute the residue in 0.6 mL of 0.1% formic acid for analysis.
-
-
Sample Preparation (NHC-TP in PBMCs):
-
Lyse a known quantity of PBMCs (e.g., 2 x 10⁶ cells/mL) in 70% methanol.
-
Spike the lysate with the NHC-TP internal standard.
-
Dilute the sample as needed with the lysis buffer.
-
Directly inject the diluted lysate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for NHC and a specialized column for the highly polar NHC-TP to achieve separation from endogenous components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Example Transition for NHC: m/z 260.1 → 128.1.[10]
-
-
Quantification: Generate calibration curves using weighted linear regression of the analyte-to-internal standard peak area ratios. The analytical range for NHC in plasma is typically 1–5000 ng/mL, and for NHC-TP in PBMCs is 1–1500 pmol/sample.[1]
-
5.2. Protocol: Viral Titer Reduction Assay
This assay quantifies the antiviral efficacy of NHC.[6]
-
Objective: To determine the 50% effective concentration (EC₅₀) of NHC against a specific virus.
-
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock of known titer.
-
NHC compound stock solution.
-
Cell culture medium, serum, sterile plates.
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agar).
-
Fixative (e.g., 10% formalin) and staining solution (e.g., crystal violet).
-
-
Methodology:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of NHC in culture medium.
-
Remove the growth medium from the cells and infect the monolayer with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Remove the viral inoculum and wash the cells.
-
Add the medium containing the different concentrations of NHC (and a vehicle control).
-
Incubate for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Collect the supernatant to measure the amount of progeny virus produced (the "yield").
-
Perform a plaque assay or focus-forming assay on the collected supernatant to titrate the infectious virus.
-
Plot the percentage of viral inhibition against the log of the NHC concentration and use a non-linear regression model to calculate the EC₅₀.
-
β-D-N4-hydroxycytidine triphosphate has been firmly established as a potent antiviral agent with a novel mechanism of action that circumvents common resistance pathways. Its development, facilitated by the prodrug Molnupiravir, underscores the success of rational drug design based on a deep understanding of virology and molecular biology. The comprehensive data on its activity, pharmacokinetics, and mechanism, supported by robust experimental protocols, provide a solid foundation for its clinical use and for the future development of next-generation nucleoside analogs targeting viral polymerases.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of β-d-N4-Hydroxycytidine as a Novel Inhibitor of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianmedjam.com [asianmedjam.com]
Methodological & Application
Application Notes and Protocols for Utilizing NHC-Triphosphate in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-hydroxycytidine triphosphate (NHC-TP) is the active metabolite of the antiviral prodrug molnupiravir. It acts as a nucleoside analog that is incorporated into nascent viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a mechanism known as lethal mutagenesis.[1][2][3] Unlike some other nucleoside analogs, NHC-TP does not typically cause immediate chain termination, allowing for the synthesis of full-length, but mutated, viral RNA.[4][5] These application notes provide detailed protocols for the use of NHC-TP in in vitro transcription assays to study its incorporation, the induction of mutations, and its inhibitory effects on viral RdRp.
Mechanism of Action
NHC-TP functions as a competitive substrate for viral RdRp.[1] Due to tautomerism, it can mimic both cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP). This dual mimicry allows it to be incorporated into the growing RNA chain opposite either a guanine (B1146940) (G) or an adenine (B156593) (A) in the template strand.[1][6][7] Once incorporated, the resulting NHC-monophosphate (NHC-MP) in the RNA template can then direct the incorporation of either G or A in the subsequent round of replication, leading to G-to-A and C-to-U transition mutations.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and incorporation of NHC-TP in in vitro assays.
Table 1: IC50 Values of NHC against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |
| Original Strain | Vero E6 | 0.77 - 109.5 | [9] |
| Alpha (B.1.1.7) | hACE2-A549 | ~0.1 | [3] |
| Beta (B.1.351) | hACE2-A549 | ~0.1 | [3] |
| Delta (B.1.617.2) | hACE2-A549 | ~0.1 | [3] |
| Various Variants | - | 0.28 - 5.5 | [1][10] |
Table 2: Selectivity of SARS-CoV-2 RdRp for Natural NTPs over NHC-TP
| Competing Natural NTP | Selectivity (Fold preference for natural NTP) | Reference |
| CTP | 30 | [2] |
| UTP | 171 | [2] |
| ATP | 424 | [2] |
| GTP | 12,841 | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay for NHC-TP Incorporation
This protocol is designed to assess the incorporation of NHC-TP into an RNA transcript by a viral RdRp.
Materials:
-
Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
-
Linearized DNA template with a T7 or SP6 promoter upstream of the target sequence[11][12]
-
NHC-Triphosphate (NHC-TP)
-
ATP, GTP, CTP, UTP solutions
-
[α-³²P]-GTP or other radiolabeled NTP for transcript detection[2]
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (Urea-PAGE)
-
Gel loading buffer (e.g., formamide-based)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice. The final volume is typically 10-20 µL.
-
Nuclease-free water: to final volume
-
5x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
ATP, CTP, UTP (10 mM each): 1 µL each
-
GTP (1 mM): 1 µL
-
[α-³²P]-GTP (10 µCi/µL): 0.5 µL
-
NHC-TP (various concentrations, e.g., 10 µM, 50 µM, 100 µM): X µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Viral RdRp (e.g., 50 nM nsp12, 2 µM nsp7/8): 1 µL[13]
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.[14]
-
Reaction Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide (B127407) and EDTA.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel according to standard procedures to separate the RNA products by size.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts. The presence of full-length or near-full-length transcripts in the lanes containing NHC-TP indicates its incorporation without causing immediate chain termination.
Protocol 2: Primer Extension Assay to Determine Mutagenesis
This assay is used to identify the specific mutations introduced by the incorporation of NHC-TP.
Materials:
-
RNA template containing NHC-MP at a specific position
-
5'-radiolabeled DNA or RNA primer
-
Purified viral RdRp
-
dNTPs or NTPs (depending on the polymerase)
-
Reaction Buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel (Urea-PAGE)
-
Gel loading buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Annealing: Anneal the 5'-radiolabeled primer to the RNA template containing NHC-MP by heating to 95°C for 3 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Assemble the primer extension reaction in a sterile, nuclease-free tube on ice.
-
Nuclease-free water: to final volume
-
Reaction Buffer: appropriate for the polymerase
-
Annealed primer/template: 1 µL
-
Individual NTPs or dNTPs (to test which base is incorporated opposite NHC-MP): X µL
-
Viral RdRp: 1 µL
-
-
Incubation: Incubate at the optimal temperature for the polymerase for 30-60 minutes.
-
Termination and Analysis: Stop the reaction, denature the products, and analyze them on a denaturing polyacrylamide gel as described in Protocol 1. The size of the extended product will indicate which nucleotide was incorporated opposite the NHC-MP in the template.
Visualizations
Caption: Experimental workflow for in vitro transcription with NHC-TP.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Run-off transcription - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. themoonlab.org [themoonlab.org]
Application Notes and Protocols for RNA-dependent RNA Polymerase (RdRp) Assay Using NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2][3][4] Nucleoside analogs that mimic natural nucleoside triphosphates (NTPs) are a major class of RdRp inhibitors.[5][6] One such promising antiviral is Molnupiravir (B613847), an oral prodrug that is metabolized in the body to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP).[2][7][8] NHC-TP acts as a competitive substrate for viral RdRp, and its incorporation into the nascent viral RNA leads to an accumulation of mutations, a process termed "error catastrophe," which ultimately inhibits viral replication.[2][8]
These application notes provide detailed protocols for performing biochemical and cell-based assays to evaluate the inhibitory activity of NHC-TP and other compounds against viral RdRp.
Mechanism of Action of NHC-Triphosphate
Molnupiravir is administered as a prodrug and is rapidly converted to N-hydroxycytidine (NHC) in the plasma.[8] NHC is then taken up by cells and undergoes phosphorylation to form NHC-triphosphate (NHC-TP).[2][8] NHC-TP competes with endogenous CTP and UTP for incorporation into the growing viral RNA chain by the RdRp.[1][2] The incorporated NHC can pair with either guanine (B1146940) or adenine (B156593) during subsequent rounds of replication, leading to a high rate of mutations in the viral genome and preventing the production of functional viral progeny.[7][8]
Caption: Mechanism of action of NHC-Triphosphate.
Quantitative Data Summary
The following table summarizes key quantitative data for nucleotide analog inhibitors of viral RdRp.
| Compound | Virus/Enzyme | Assay Type | IC50 (µM) | Reference |
| Remdesivir-TP | Flaviviruses (multiple) | Fluorescence-based | 0.2 - 2.2 | [9] |
| Remdesivir-TP | MERS-CoV RdRp | Biochemical | - | [10] |
| Remdesivir-TP | SARS-CoV-2 RdRp | Biochemical | - | [11] |
| GS-443902 (Remdesivir-TP) | RSV RdRp | Biochemical | 1.1 | [12] |
| GS-443902 (Remdesivir-TP) | HCV RdRp | Biochemical | 5 | [12] |
| Dasabuvir | SARS-CoV-2 RdRp | Cell-based | - | [13] |
Experimental Protocols
Protocol 1: Biochemical Fluorescence-Based RdRp Assay
This assay measures the polymerase activity by detecting the incorporation of nucleotides into a nascent RNA strand, often through the use of an intercalating fluorescent dye that binds to the double-stranded RNA product.[5]
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template-primer duplex[3]
-
NHC-Triphosphate (and other NTPs: ATP, GTP, CTP, UTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)[5]
-
dsRNA-specific fluorescent dye (e.g., PicoGreen)[5]
-
RNase Inhibitor
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of NHC-TP and control compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (e.g., Remdesivir-TP) as a positive control.[5][14]
-
Enzyme-Template Mix: Prepare a master mix containing the purified RdRp complex and the RNA template-primer in the assay buffer.
-
Incubation: Dispense the enzyme-template mix into the wells containing the compounds. Incubate for 30 minutes at room temperature to allow for compound binding.[5]
-
Initiation of Reaction: Prepare a master mix of NTPs (including a limiting concentration of the competing natural NTP if measuring IC50) in the assay buffer. Add this mix to all wells to start the polymerase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add the dsRNA-specific fluorescent dye to each well. Incubate for 5 minutes at room temperature, protected from light.[5]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 480 nm and emission at 530 nm).[5]
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Caption: Biochemical RdRp assay workflow.
Protocol 2: Gel-Based RdRp Assay
This method directly visualizes the RNA products of the polymerase reaction on a gel, allowing for the assessment of chain termination or delayed termination caused by nucleotide analogs.[9][15]
Materials:
-
Purified recombinant viral RdRp complex
-
Fluorescently labeled RNA primer and a longer, unlabeled RNA template[3]
-
NHC-Triphosphate and other NTPs
-
Assay Buffer
-
Stop Buffer (e.g., 95% formamide, 20 mM EDTA, loading dye)
-
Denaturing polyacrylamide gel (Urea-PAGE)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the RdRp complex, the annealed fluorescent primer-template RNA, and assay buffer.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Add a mixture of NTPs and the desired concentration of NHC-TP to start the reaction. For a control, have a reaction with all four natural NTPs.
-
Time-course (Optional): Aliquots can be taken at different time points and mixed with stop buffer to analyze the kinetics of the reaction.
-
Reaction Termination: After a set time (e.g., 30-60 minutes), stop the entire reaction by adding stop buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.
-
Imaging: Visualize the fluorescently labeled RNA products using a gel imaging system. The appearance of shorter bands in the presence of NHC-TP compared to the full-length product in the control indicates chain termination.[9][15]
Protocol 3: Cell-Based RdRp Reporter Assay
This assay measures RdRp activity within a cellular context, providing insights into the compound's efficacy, including cell permeability and metabolic activation.[13][16]
Materials:
-
A stable cell line expressing the viral RdRp and a reporter gene (e.g., Luciferase or GFP) under the control of a viral promoter that is recognized by the RdRp.[16]
-
Cell culture medium and supplements
-
NHC-TP or its prodrug, Molnupiravir
-
Control compounds
-
Reagents for the reporter assay (e.g., Luciferase assay substrate)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the engineered reporter cells in a multi-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of Molnupiravir or other test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period sufficient for the prodrug to be metabolized and for the RdRp to express the reporter gene (e.g., 24-48 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to a cell viability assay to account for any cytotoxicity of the compounds. Calculate the EC50 value by plotting the percentage of RdRp activity against the compound concentration.
Caption: Relationship between assay types and data.
Conclusion
The described protocols provide a framework for the robust evaluation of NHC-triphosphate and other potential RdRp inhibitors. The choice of assay depends on the specific research question, from direct enzymatic inhibition studies using biochemical assays to evaluating cellular efficacy and metabolism with cell-based systems. These methods are essential tools in the discovery and development of novel antiviral therapeutics targeting viral RdRp.
References
- 1. researchgate.net [researchgate.net]
- 2. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying N-hydroxycytidine (NHC)-Triphosphate Incorporation into Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), the active metabolite of the oral prodrug Molnupiravir, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2] Its mechanism of action relies on its intracellular conversion to NHC-triphosphate (NHC-TP), which is then utilized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[3][4] The incorporation of NHC-monophosphate (NHC-MP) into the nascent viral RNA strand is not chain-terminating but instead induces widespread mutations in the viral genome through a process known as "viral error catastrophe" or "lethal mutagenesis".[2][5] This accumulation of errors ultimately produces non-functional, replication-incompetent viral particles.[1][6]
Accurately quantifying the intracellular concentration of the active NHC-TP anabolite and the frequency of its incorporation into viral RNA are critical for understanding the compound's potency, mechanism, and potential for resistance. These measurements are essential for preclinical and clinical drug development, enabling researchers to correlate pharmacokinetic and pharmacodynamic profiles with antiviral efficacy. This document provides detailed protocols for quantifying NHC-TP in cells and its incorporation into viral RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and biochemical assays.
Mechanism of Action: NHC-Induced Viral Mutagenesis
Molnupiravir is administered as a prodrug to improve oral bioavailability.[7] In the body, it is rapidly hydrolyzed to NHC.[3] NHC enters host cells and is sequentially phosphorylated by host kinases to form the pharmacologically active NHC-TP.[4] The viral RdRp enzyme mistakes NHC-TP for natural cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP) and incorporates it into the growing viral RNA strand.[7][8] Due to its ability to tautomerize, the incorporated NHC can pair with either guanosine (B1672433) or adenosine (B11128) during subsequent rounds of replication, leading to a high frequency of G-to-A and C-to-U transition mutations.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on NHC antiviral activity and incorporation.
Table 1: In Vitro Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Citation |
|---|---|---|---|---|
| SARS-CoV-2 | Vero 76 | Cytopathic Effect Inhibition | 0.3 | [9] |
| SARS-CoV | Vero 76 | Cytopathic Effect Inhibition | ~6.0 (for 90% reduction) | [2] |
| MERS-CoV | Vero | Not Specified | Submicromolar |[8] |
Table 2: Biochemical Parameters of NHC-TP Incorporation by SARS-CoV-2 RdRp
| Parameter | Description | Value | Citation |
|---|---|---|---|
| Selectivity (Natural NTP / NHC-TP) | |||
| vs. CTP | Preference for CTP over NHC-TP | 30 | [8] |
| vs. UTP | Preference for UTP over NHC-TP | 171 | [8] |
| vs. ATP | Preference for ATP over NHC-TP | 424 | [8] |
| vs. GTP | Preference for GTP over NHC-TP | 12,841 | [8] |
Note: Lower selectivity values indicate that NHC-TP is a more competitive substrate. NHC-TP competes most effectively with CTP for incorporation.
Table 3: Quantification of NHC Incorporation in Cellular Models
| Cell Line | Condition | Method | Frequency of NHC in Host RNA | Citation |
|---|
| Vero E6 | SARS-CoV-2 Infected & Uninfected | LC-MS | Up to 1 in 7,093 bases |[10][11] |
Table 4: LC-MS/MS Assay Validation for NHC and NHC-TP Quantification
| Analyte | Matrix | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%DIF) | Citation |
|---|---|---|---|---|---|---|
| NHC | Human Plasma | 1 ng/mL | 1.73 - 5.71% | 3.43 - 6.40% | -6.37 to -3.23% | [12] |
| NHC-TP | PBMC Lysate | 1 pmol/sample | 2.72 - 7.71% | 1.94 - 11.8% | -11.2 to 8.83% | [12] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; DIF: Difference from nominal concentration.
Experimental Protocols
Protocol 1: Quantification of Intracellular NHC-Triphosphate (NHC-TP) using LC-MS/MS
This protocol describes the quantification of the active anabolite, NHC-TP, from cultured cells treated with NHC. The method is adapted from validated assays for peripheral blood mononuclear cells (PBMCs).[12]
1. Materials & Reagents
-
Cell line of interest (e.g., Vero E6, A549) and appropriate culture medium
-
NHC (β-d-N4-hydroxycytidine)
-
Isotopically-labeled internal standard (IS): β-d-N4-hydroxycytidine-triphosphate-¹³C₅ (NHCtp-IS)[12]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
70:30 acetonitrile:water solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., ice-cold 70% methanol)
-
Refrigerated centrifuge
2. Cell Culture and Treatment
-
Seed cells in 6-well or 12-well plates and grow to ~80-90% confluency.
-
Prepare stock solutions of NHC in an appropriate solvent (e.g., DMSO or water).
-
Treat cells with varying concentrations of NHC or vehicle control for a specified duration (e.g., 24 hours).
3. Sample Preparation and Extraction
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells using trypsinization, then centrifuge to pellet.
-
Resuspend the cell pellet in a known volume of PBS and perform a cell count (e.g., using a hemocytometer) to normalize the final data.
-
Centrifuge the counted cells and discard the supernatant.
-
Lyse the cell pellet by adding a fixed volume of ice-cold 70% methanol (e.g., 200 µL per 2x10⁶ cells). Vortex vigorously for 1 minute.
-
Incubate the lysate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Add the isotopically-labeled internal standard (NHCtp-IS) to the supernatant.[12]
-
Samples can be stored at -80°C or analyzed immediately.
4. LC-MS/MS Analysis
-
Chromatography: Use a suitable column for separating polar analytes (e.g., a C18 column).[12]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient elution is required to separate NHC-TP from other cellular triphosphates.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization and selective reaction monitoring (SRM) mode.[12]
-
Ion Transitions: Specific precursor-to-product ion transitions for NHC-TP and its internal standard must be optimized.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of NHC-TP and a fixed concentration of NHCtp-IS into a blank cell lysate matrix.[12]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of NHC-TP in the samples from the calibration curve and normalize to the cell count (e.g., reported as pmol/10⁶ cells).
-
Protocol 2: Quantification of NHC Incorporation into Viral RNA using LC-MS/MS
This protocol quantifies the amount of NHC-monophosphate (NHC-MP) incorporated into viral RNA from infected cells. It requires the enzymatic digestion of purified RNA into individual ribonucleosides for analysis.[10][11]
1. Materials & Reagents
-
Virus stock and appropriate host cell line
-
NHC
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
DNase I, RNase-free
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP) or similar
-
LC-MS/MS system and reagents as described in Protocol 1.
2. Cell Infection and Treatment
-
Seed host cells and allow them to attach.
-
Infect the cells with the virus of interest at a specified multiplicity of infection (MOI).
-
After the viral adsorption period, replace the medium with fresh medium containing various concentrations of NHC or a vehicle control.
-
Incubate for a period sufficient for viral replication and RNA synthesis (e.g., 24-48 hours).
3. RNA Extraction and Purification
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
To remove any contaminating DNA, treat the extracted RNA with RNase-free DNase I.
-
Re-purify the RNA to remove the DNase and buffers.
-
Quantify the final RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Assess purity using A260/A280 and A260/A230 ratios.[13]
4. Enzymatic Digestion of RNA to Ribonucleosides
-
In a microcentrifuge tube, combine a known amount of purified RNA (e.g., 1-5 µg) with Nuclease P1 in an appropriate buffer (e.g., ammonium acetate).[11]
-
Incubate at a suitable temperature (e.g., 37°C) for 2-4 hours to digest the RNA into nucleoside 5'-monophosphates.
-
Add Alkaline Phosphatase to the reaction mixture to dephosphorylate the monophosphates into ribonucleosides.[11]
-
Incubate for an additional 1-2 hours at 37°C.
-
Stop the reaction by protein precipitation (e.g., adding cold acetonitrile or methanol) and centrifuge to pellet the enzymes.
-
Collect the supernatant for analysis.
5. LC-MS/MS Analysis
-
Analyze the digested sample using an LC-MS/MS method optimized for the separation and detection of the canonical ribonucleosides (A, C, G, U) and NHC.
-
Quantification:
-
Create calibration curves for NHC and the four canonical ribonucleosides.
-
Quantify the absolute amount of NHC and the other ribonucleosides in the sample.
-
Calculate the incorporation frequency as: Frequency = (moles of NHC) / (moles of A + C + G + U + NHC)
-
The result can be expressed as "1 NHC molecule per X number of total bases".[10]
-
Data Interpretation and Considerations
-
Distinguishing Viral vs. Host RNA: The protocol for RNA incorporation measures NHC in total cellular RNA. Differentiating incorporation into viral versus host RNA is challenging. Methods to enrich for viral RNA, such as oligo(dT) purification for polyadenylated viral genomes followed by viral-specific qPCR, may be necessary for more precise quantification.
-
Assay Sensitivity: The LC-MS/MS methods described are highly sensitive, capable of detecting low levels of NHC-TP and NHC incorporation.[10][12] The lower limit of quantification (LLOQ) is a key parameter for ensuring reliable measurements, especially at low drug concentrations or low levels of viral replication.
-
Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification, as they correct for variations in sample extraction, matrix effects, and instrument response.[12]
-
Biochemical vs. Cellular Data: In vitro biochemical assays using purified RdRp provide valuable mechanistic data on the intrinsic ability of the polymerase to incorporate NHC-TP.[8] However, cellular assays are essential as they account for drug uptake, metabolism to the active triphosphate form, and competition with endogenous nucleotide pools.
Conclusion
The protocols outlined in this document provide robust and validated frameworks for quantifying the intracellular active form of NHC and its incorporation into viral RNA. By employing high-sensitivity LC-MS/MS, researchers can obtain precise data to elucidate the pharmacodynamics of NHC, assess its antiviral potency, and support the development of next-generation nucleoside analogs. These quantitative approaches are indispensable tools for advancing our understanding of lethal mutagenesis as an antiviral strategy.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses | MDPI [mdpi.com]
- 8. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
Application Notes and Protocols for Studying Viral Fidelity with NHC-Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-D-N4-hydroxycytidine (NHC), the active metabolite of the orally bioavailable prodrug Molnupiravir, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1] Its primary mechanism of action is the induction of lethal mutagenesis, also known as "error catastrophe," within the viral genome.[1] Upon cellular uptake, NHC is phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][3] This active metabolite is then utilized by the viral RNA-dependent RNA polymerase (RdRp), leading to a catastrophic accumulation of mutations in the viral genome and subsequent inhibition of replication.[2][4] This unique mechanism makes NHC-TP a valuable tool for studying the fidelity of viral polymerases and the impact of increased mutation rates on viral fitness and evolution.
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of NHC is rooted in its ability to be incorporated into nascent viral RNA by the RdRp.[5] The key steps are as follows:
-
Cellular Uptake and Phosphorylation: The prodrug Molnupiravir is hydrolyzed to NHC, which is then taken up by host cells and sequentially phosphorylated to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[3][6] NHC-TP is the most abundant intracellular metabolite.[3]
-
Incorporation into Viral RNA: NHC-TP acts as a competitive substrate for the viral RdRp, primarily competing with cytidine (B196190) triphosphate (CTP) and to a lesser extent, uridine (B1682114) triphosphate (UTP).[4][7]
-
Ambiguous Base-Pairing: Once incorporated as NHC-monophosphate into the RNA strand, NHC's ability to exist in two tautomeric forms allows it to mimic both cytidine (pairing with guanine) and uridine (pairing with adenine).[1][8] This dual-coding potential introduces ambiguity during subsequent rounds of RNA replication.[1]
-
Accumulation of Mutations: When the NHC-containing viral RNA serves as a template, the RdRp misincorporates nucleotides, leading to a high frequency of G-to-A and C-to-U transition mutations.[1][4][9] This accumulation of errors throughout the viral genome results in non-functional viral proteins and progeny, a state known as error catastrophe.[10][11]
Visualizations
Caption: Intracellular activation of Molnupiravir to NHC-TP.
Caption: Mechanism of NHC-TP induced lethal mutagenesis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of NHC and key kinetic parameters related to its incorporation by viral RdRp.
Table 1: In Vitro Antiviral Activity of NHC
| Virus | Cell Line | EC₅₀ (µM) | Reference |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 0.3 | [12] |
| MERS-CoV | HAE cultures | Not specified, but effective | [13] |
| Influenza | Various | Not specified | [11] |
| Venezuelan Equine Encephalitis Virus | Vero cells | Not specified, but potent |[5] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: Biochemical Parameters of NHC-TP Incorporation by SARS-CoV-2 RdRp
| Competing Nucleotide | Relative Incorporation Efficiency (Natural NTP / NHC-TP) |
|---|---|
| CTP | 30 |
| UTP | 171 |
| ATP | 424 |
| GTP | 12,841 |
Data from a study by Gordon et al., indicating that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.[7]
Experimental Protocols
Protocol 1: In Vitro Viral Replication Assay (Plaque Assay)
This protocol is used to determine the effect of NHC on viral titer.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
NHC (β-D-N4-hydroxycytidine)
-
Agarose (B213101) or Methylcellulose overlay
-
Crystal Violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed 6-well plates with Vero E6 cells to form a confluent monolayer.
-
Drug Treatment: Prepare serial dilutions of NHC in DMEM. Pre-treat the cell monolayers with the NHC dilutions for 2 hours before infection.[5]
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 PFU/cell for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS, the respective NHC concentration, and 1.2% agarose or methylcellulose.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 4% formalin and stain with 0.5% crystal violet to visualize and count the plaques.
-
Analysis: Calculate the viral titer (PFU/mL) for each drug concentration and determine the EC₅₀ value.
Protocol 2: In Vitro RNA Polymerase Fidelity Assay
This biochemical assay measures the misincorporation rate of a viral RdRp in the presence of NHC-TP.[14][15]
Materials:
-
Purified recombinant viral RdRp complex
-
RNA template-primer duplex
-
NHC-TP
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
α-³²P-labeled NTPs
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Denaturing polyacrylamide gel (PAGE)
Procedure:
-
Reaction Setup: Assemble the reaction mixture containing the purified RdRp, RNA template-primer, and reaction buffer.
-
Nucleotide Addition: Add a mix of three natural NTPs and one α-³²P-labeled NTP, along with varying concentrations of NHC-TP. A control reaction will contain all four natural NTPs.
-
Initiation and Incubation: Initiate the reaction by adding the nucleotide mixture and incubate at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined time course.
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA.
-
Gel Electrophoresis: Denature the RNA products and separate them by size on a denaturing PAGE gel.
-
Visualization and Analysis: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities corresponding to full-length products and misincorporated products to determine the fidelity of the polymerase and the efficiency of NHC-TP incorporation.[14][15]
Protocol 3: Viral Genome Sequencing for Mutation Analysis
This protocol is used to identify and quantify the mutations induced by NHC treatment in a cell culture model.[13]
Materials:
-
Virus-infected cell culture supernatant (treated with NHC vs. vehicle control)
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
High-fidelity DNA polymerase for PCR amplification
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
Sample Collection: Collect supernatant from virus-infected cells treated with a suboptimal dose of NHC and a vehicle control at various time points post-infection.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial kit.
-
cDNA Synthesis and Amplification: Synthesize cDNA from the viral RNA using reverse transcriptase. Amplify the entire viral genome or specific regions of interest using high-fidelity PCR. Using primers with unique molecular identifiers (Primer ID) can help distinguish true mutations from sequencing errors.[13]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform deep sequencing on an NGS platform.
-
Data Analysis: Align the sequencing reads to the reference viral genome. Call variants (mutations) and calculate the mutation frequency for each nucleotide position. Compare the mutation spectra (e.g., types of transitions and transversions) and overall mutation burden between NHC-treated and control samples.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding molnupiravir-induced mutagenesis in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical Characterization of Enzyme Fidelity of Influenza A Virus RNA Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Characterization of Enzyme Fidelity of Influenza A Virus RNA Polymerase Complex | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Synthesis of RNA with NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro synthesis of RNA containing modified nucleosides is a critical technique in various fields of research and drug development, including the study of RNA viruses, the development of RNA-based therapeutics, and the elucidation of RNA structure and function. One such modified nucleotide, N-hydroxy-5-carbamoylmethanopyrimidine-2-one-triphosphate (NHC-triphosphate or NHC-TP), the active form of the antiviral prodrug molnupiravir, has garnered significant interest. NHC-TP acts as a substrate for viral RNA-dependent RNA polymerases (RdRp), where its incorporation into the viral genome leads to an accumulation of mutations, a mechanism known as lethal mutagenesis.
These application notes provide a detailed protocol for the in vitro synthesis of RNA containing NHC using T7 RNA polymerase, methods for purification and analysis, and a summary of its primary application in studying viral mutagenesis.
Data Presentation
Table 1: Competitive Incorporation of NHC-TP vs. Canonical NTPs by SARS-CoV-2 RdRp
| Canonical Nucleotide | Selectivity (Natural NTP/NHC-TP) | Interpretation |
| CTP | 30 | NHC-TP competes most effectively with CTP for incorporation. |
| UTP | 171 | NHC-TP is a much weaker substrate than UTP. |
| ATP | 424 | NHC-TP is a very weak substrate compared to ATP. |
| GTP | 12,841 | NHC-TP is an extremely poor substrate compared to GTP. |
This data is derived from studies on SARS-CoV-2 RdRp and should be considered as a proxy for the behavior of NHC-TP in enzymatic RNA synthesis.
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA with NHC-Triphosphate using T7 RNA Polymerase
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols for modified nucleotides. Optimization of the NHC-TP to CTP ratio may be required to achieve the desired incorporation rate and yield.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution: ATP, GTP, UTP (10 mM each)
-
CTP solution (10 mM)
-
NHC-triphosphate (NHC-TP) solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
EDTA (0.5 M)
Procedure:
-
Reaction Setup: At room temperature, assemble the following reaction components in a nuclease-free microcentrifuge tube. The spermidine (B129725) in the reaction buffer can cause DNA precipitation on ice.
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, UTP solution (10 mM each): 2 µL each
-
CTP and/or NHC-TP solution (10 mM): A total of 2 µL. The ratio of CTP to NHC-TP should be optimized based on the desired level of incorporation. For partial incorporation, a starting ratio of 1:1 (1 µL of 10 mM CTP and 1 µL of 10 mM NHC-TP) can be used. For full substitution, use 2 µL of 10 mM NHC-TP.
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
Expected Yield:
The yield of in vitro transcription is highly dependent on the template and the incorporation efficiency of the modified nucleotide. For standard transcriptions, yields can range from 20 to 180 µg per 20 µL reaction. The incorporation of NHC-TP may reduce the overall yield compared to using only canonical NTPs. It is recommended to perform a pilot experiment to optimize the yield.
Protocol 2: Purification of NHC-Modified RNA
Purification is essential to remove unincorporated NTPs, enzymes, and the DNA template.
Materials:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the transcription reaction.
-
Vortex thoroughly and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
-
Vortex and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Mix and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 3: Analysis of NHC-Modified RNA
1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Purpose: To assess the integrity and size of the transcribed RNA.
-
Procedure:
-
Mix an aliquot of the purified RNA with an equal volume of 2x formamide (B127407) loading buffer.
-
Denature at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel (containing urea).
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if radiolabeled NTPs were used.
-
2. Mass Spectrometry:
-
Purpose: To confirm the incorporation of NHC-monophosphate into the RNA transcript.
-
Procedure:
-
Digest the purified RNA to individual nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Calf Intestinal Phosphatase).
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the canonical and NHC-modified nucleosides based on their mass-to-charge ratio and retention times.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of NHC-modified RNA.
Caption: Mechanism of NHC-induced viral mutagenesis.
Application Notes and Protocols for Cell-Based Antiviral Assays with NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), the active metabolite of the prodrug Molnupiravir (B613847), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2][3] Its efficacy is attributed to its intracellular conversion to the active form, NHC-triphosphate (NHC-TP).[4] This document provides detailed application notes and protocols for conducting cell-based antiviral assays to evaluate the efficacy of compounds that rely on the intracellular formation of NHC-TP.
The primary mechanism of action involves the viral RNA-dependent RNA polymerase (RdRp) mistaking NHC-TP for a natural nucleotide and incorporating it into the replicating viral RNA.[5] This incorporation leads to an accumulation of mutations in the viral genome, a process termed "lethal mutagenesis" or "error catastrophe," which ultimately results in the production of non-functional and non-infectious viral particles.[5]
Mechanism of Action of NHC-Triphosphate
The antiviral activity of NHC is initiated by its uptake into host cells, where it undergoes phosphorylation by host kinases to form NHC-5'-triphosphate (NHC-TP).[5] The viral RdRp then utilizes NHC-TP as a substrate instead of natural nucleoside triphosphates during viral RNA replication. This leads to the accumulation of mutations and inhibition of viral replication.[5]
Caption: Mechanism of NHC-Triphosphate antiviral action.
Quantitative Antiviral Activity and Cytotoxicity Data
The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of NHC against a range of RNA viruses in various cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [6] |
| SARS-CoV-2 | Calu-3 | 0.08 | - | - | [6] |
| SARS-CoV-2 | hACE2-A549 | 0.1 | >10 | >100 | [7] |
| SARS-CoV-2 | Calu-3 | 0.11 - 0.38 | >10 | >26.3 - 90.9 | [7] |
| MERS-CoV | Vero | 0.56 | >10 | >17.8 | [2] |
| Murine Hepatitis Virus (MHV) | DBT | 0.17 | >200 | >1176.5 | [2] |
| Dengue Virus (DENV-2) | imHC | 0.7 | - | - | [1] |
| Zika Virus (ZIKV) | imHC | 0.5 | - | - | [1] |
| Chikungunya Virus (CHIKV) | Vero | 0.4 | - | - | [1] |
| Influenza A (H1N1) | Vero | 0.8 | - | - | [1] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | - | - | [1] |
| Ebola Virus | Vero E6 | 3.0 - 3.8 | >12 | >3.2 - 4 | [3] |
| Norovirus (replicon) | - | 1.5 | - | - | [3] |
Experimental Protocols
A generalized workflow for cell-based antiviral assays is depicted below. This workflow outlines the key stages from cell preparation to data analysis.
Caption: General workflow for cell-based antiviral assays.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compound (e.g., NHC)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after the desired incubation period (e.g., 1 x 10^4 cells/well).[8] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete cell culture medium.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.[8]
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the CC50 value using non-linear regression analysis.
Protocol 2: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound, allowing for the determination of the 50% effective concentration (EC50).
Materials:
-
Host cells
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
Virus stock with a known titer
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution or other appropriate visualization agent
-
Microscope
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in infection medium (low serum medium).
-
Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[9]
-
-
Incubation: Incubate the plate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add 100 µL of overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubation for Plaque Formation: Incubate the plate for a period sufficient for plaque formation (typically 2-4 days, depending on the virus) at the optimal temperature for the virus.
-
Plaque Visualization:
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution.
-
Gently wash the plate with water and allow it to dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the dose-response curve and using non-linear regression analysis.
-
Protocol 3: Intracellular NHC-Triphosphate Quantification (LC-MS/MS)
This protocol outlines a method for the quantification of the active anabolite, NHC-triphosphate, within cells.
Materials:
-
Cultured cells (e.g., PBMCs)
-
Test compound (NHC)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide (B78521)
-
Isotopically-labeled internal standard (e.g., [13C9,15N3]-NHC-TP)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat a known number of cells (e.g., 2 x 10^6 cells/mL) with the test compound at the desired concentration and for various time points.[10]
-
Cell Lysis and Extraction:
-
Pellet the cells by centrifugation.
-
Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 70:30 acetonitrile:water).[10]
-
Add the isotopically-labeled internal standard.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., Scherzo SM-C18) and a gradient of mobile phases (e.g., ammonium formate and ammonium hydroxide in water and acetonitrile).[10]
-
Detect and quantify NHC-TP and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NHC-TP.
-
Calculate the intracellular concentration of NHC-TP in the cell lysates based on the standard curve and normalized to the cell number.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions, including cell type, virus strain, MOI, incubation times, and reagent concentrations, for their specific experimental setup. Adherence to appropriate biosafety levels is crucial when working with infectious viruses.
References
- 1. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC)-triphosphate is the active intracellular metabolite of the antiviral prodrug molnupiravir. As the bioactive form, understanding its stability is critical for drug development, formulation, and ensuring therapeutic efficacy. These application notes provide a detailed protocol for assessing the intrinsic stability and forced degradation of NHC-triphosphate. The methodologies are designed to identify degradation pathways, elucidate the structure of potential degradation products, and establish the stability-indicating nature of the analytical methods employed.[1]
Forced degradation studies are a regulatory requirement and a scientific necessity during drug development.[1] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation profile.[1][2][3] The primary analytical technique for the quantification of NHC-triphosphate is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its sensitivity and specificity.[4][5]
I. Intrinsic Stability Testing Protocol
This protocol outlines the procedure for evaluating the stability of NHC-triphosphate under various pH and temperature conditions.
Materials and Reagents
-
NHC-triphosphate (as a solid or a stock solution of known concentration)
-
Buffers:
-
pH 2.0-3.5: Glycine-HCl buffer
-
pH 3.0-6.0: Citrate buffer
-
pH 6.0-8.0: Phosphate (B84403) buffer
-
pH 7.0-9.0: Tris-HCl buffer
-
-
High-purity water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Isotopically-labeled NHC-triphosphate internal standard (IS)
-
Temperature-controlled incubators or water baths
Experimental Workflow for Intrinsic Stability
Caption: Workflow for intrinsic stability testing of NHC-triphosphate.
Detailed Methodology
-
Preparation of NHC-triphosphate Solutions: Prepare a stock solution of NHC-triphosphate in high-purity water. From this stock, prepare working solutions in the various pH buffers to a final concentration suitable for LC-MS/MS analysis (e.g., 10 µM).
-
Incubation: Aliquot the NHC-triphosphate buffer solutions into separate vials for each time point and temperature condition. Incubate the samples at controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sample Collection: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove the respective vials from incubation.
-
Sample Preparation for Analysis:
-
To a defined volume of the sample, add the isotopically-labeled internal standard.
-
Quench the reaction and precipitate any buffer salts by adding a 3-fold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of NHC-triphosphate.[4][5]
-
Data Analysis: Calculate the percentage of NHC-triphosphate remaining at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Stability of NHC-Triphosphate at Various Temperatures and pH
| pH | Temperature (°C) | Time (hours) | % NHC-Triphosphate Remaining |
|---|---|---|---|
| 2.0 | 4 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 2.0 | 25 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| ... | ... | ... | ... |
| 9.0 | 37 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
| | | 48 | |
II. Forced Degradation Study Protocol
This protocol is designed to accelerate the degradation of NHC-triphosphate to identify potential degradation products and pathways.[2] An extent of degradation of 5-20% is generally considered suitable.[6]
Materials and Reagents
-
NHC-triphosphate
-
Hydrochloric acid (HCl) for acidic hydrolysis
-
Sodium hydroxide (B78521) (NaOH) for basic hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidative degradation
-
High-purity water
-
Photostability chamber
-
LC-MS/MS system
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of NHC-triphosphate.
Detailed Methodology
-
Acid and Base Hydrolysis:
-
Prepare solutions of NHC-triphosphate in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the acidic solution at 60°C and the basic solution at room temperature.
-
At specified time points, withdraw samples and neutralize them.
-
-
Oxidative Degradation:
-
Prepare a solution of NHC-triphosphate in 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Photostability:
-
Expose a solution of NHC-triphosphate and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
-
Thermal Degradation:
-
Incubate a solution of NHC-triphosphate in high-purity water at 60°C.
-
Withdraw samples at specified time points.
-
-
Sample Analysis:
-
Prepare samples for LC-MS/MS analysis as described in the intrinsic stability protocol.
-
In addition to quantifying the parent compound, monitor for the appearance of new peaks corresponding to degradation products.
-
Characterize the major degradation products using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
-
Data Presentation
Table 2: Summary of Forced Degradation Results for NHC-Triphosphate
| Stress Condition | Duration | % NHC-Triphosphate Degraded | Major Degradation Products (m/z) |
|---|---|---|---|
| 0.1 M HCl, 60°C | 24 hours | ||
| 0.1 M NaOH, RT | 8 hours | ||
| 3% H₂O₂, RT | 24 hours | ||
| Photostability | ICH Q1B |
| Thermal (60°C) | 48 hours | | |
III. Potential Degradation Pathway
The primary degradation pathway for nucleoside triphosphates involves the hydrolysis of the phosphate chain.
Caption: Potential hydrolytic degradation pathway of NHC-triphosphate.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of NHC-triphosphate. The data generated from these studies are essential for understanding the molecule's intrinsic stability, identifying potential degradation products, and developing stable formulations. The use of LC-MS/MS is crucial for the sensitive and specific quantification required for these analyses.[4][5] It is important to adapt the specific stress conditions and time points based on the preliminary stability profile of the molecule to achieve the target degradation of 5-20%.[6]
References
- 1. pharmasm.com [pharmasm.com]
- 2. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
Application Note: Quantification of N-hydroxycytidine Triphosphate (NHC-TP) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC) is the primary circulating metabolite of the antiviral prodrug molnupiravir. Intracellularly, NHC is phosphorylated to its active form, NHC-triphosphate (NHC-TP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to an accumulation of mutations and suppression of viral replication.[1] Accurate and sensitive quantification of the bioactive NHC-TP in biological matrices is crucial for pharmacokinetic studies and for understanding the intracellular persistence of the active metabolite, which is vital for drug development and clinical trial support.[2] This application note provides a detailed protocol for the quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Metabolic Pathway of Molnupiravir
Molnupiravir undergoes rapid hydrolysis in vivo to form NHC. Subsequently, intracellular kinases phosphorylate NHC to its active triphosphate form, NHC-TP.[1] This active metabolite is then incorporated into the viral RNA, leading to the inhibition of viral replication.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NHC-Triphosphate In Vitro Transcription
Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions utilizing N1-methylpseudouridine-5’-triphosphate (NHC-TP). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low mRNA yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro transcription (IVT) reaction with complete substitution of UTP with NHC-triphosphate resulted in a significantly lower yield than expected. What are the common causes for this?
Low mRNA yield in an NHC-TP IVT reaction can stem from several factors, ranging from the quality of the DNA template to the specific reaction conditions. The most common culprits include:
-
Suboptimal DNA Template Quality: The purity and integrity of your linearized DNA template are paramount for efficient transcription.[][2] Contaminants such as salts, ethanol, or residual proteins from the plasmid purification process can inhibit RNA polymerase activity.[2][3] Additionally, incomplete linearization or degradation of the template can lead to truncated or no transcripts.[][3]
-
Enzyme-Related Issues: The activity of the T7 RNA polymerase can be compromised due to improper storage, multiple freeze-thaw cycles, or the presence of inhibitors.[4] The concentration of the polymerase is also a critical parameter to optimize.[]
-
Incorrect Reagent Concentrations: The concentration and ratio of reaction components, particularly magnesium ions (Mg²⁺) to nucleoside triphosphates (NTPs), are crucial for optimal enzyme function.[][5] An imbalance can significantly decrease transcription efficiency.[]
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA, leading to low or no yield.[2][4] It is essential to maintain a strictly RNase-free environment throughout the entire process.[4]
-
Suboptimal Reaction Conditions: Incubation time and temperature play a significant role in the final yield.[][4] Reactions that are too short may not reach their maximum yield, while excessively long incubations can sometimes lead to product degradation.
Q2: How can I assess the quality of my DNA template to ensure it is suitable for NHC-TP IVT?
A high-quality DNA template is the foundation of a successful IVT reaction. Here’s how you can assess its quality:
-
Spectrophotometric Analysis: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. A 260/280 ratio of ~1.8 is indicative of pure DNA. A lower ratio may suggest protein contamination. A 260/230 ratio between 2.0 and 2.2 indicates minimal contamination from salts or organic solvents.
-
Agarose (B213101) Gel Electrophoresis:
-
Confirm Linearization: Run an aliquot of your linearized plasmid on an agarose gel alongside the uncut plasmid. A single, distinct band at the correct size for the linearized plasmid confirms complete digestion.[2][3] The absence of the supercoiled plasmid band is crucial.
-
Assess Integrity: A sharp, well-defined band indicates a high-quality template. Smearing or the presence of smaller fragments suggests degradation, which can be caused by excessive pipetting or repeated freeze-thaw cycles.[]
-
Experimental Protocol: Agarose Gel Analysis of Linearized Plasmid DNA
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 100-200 ng of your linearized DNA template into one well.
-
In an adjacent well, load an equivalent amount of the uncut plasmid as a control.
-
Load a DNA ladder of a known size range.
-
Run the gel at 80-100 volts until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the gel under UV light and document the results. The linearized plasmid should appear as a single band that runs slower than the supercoiled uncut plasmid.
Q3: The yield of my NHC-modified mRNA is still low despite having a high-quality template. How should I optimize the reaction components?
If your template quality is good, the next step is to optimize the concentrations of key reaction components.
-
T7 RNA Polymerase Concentration: While increasing the enzyme concentration can enhance yield, there is a saturation point beyond which it may not be cost-effective or could even be inhibitory.[] It is advisable to perform a titration experiment to determine the optimal enzyme concentration for your specific template and conditions.
-
Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase.[][5][6] Its concentration must be carefully balanced with the total NTP concentration. Insufficient Mg²⁺ will reduce enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts and may cause precipitation of the RNA.[] The optimal Mg²⁺:NTP ratio is a key factor for maximizing yield.[5]
-
NTP Concentration: Ensure that the concentration of all NTPs (ATP, CTP, GTP, and NHC-TP) is sufficient and balanced. Low nucleotide concentrations can lead to premature termination of transcription.[2][7] Standard concentrations often range from 1 to 2 mM for each NTP.[]
Quantitative Data Summary: IVT Reaction Parameter Optimization
| Parameter | Typical Range | Low End | High End | Remarks |
| DNA Template | 50-100 ng/µL | 30 ng/µL | >100 ng/µL | Higher concentrations can increase yield but may also increase dsRNA formation.[][8] |
| T7 RNA Polymerase | 5-10 U/µL | <5 U/µL | >10 U/µL | Titration is recommended to find the optimal concentration.[][6][8] |
| NTPs (each) | 1-2 mM | <1 mM | >15 mM | Higher concentrations can increase yield but may not be optimal.[][5] |
| Mg²⁺ Concentration | 6-75 mM | <6 mM | >75 mM | The optimal concentration is dependent on the total NTP concentration.[8] |
| Incubation Time | 2-4 hours | <2 hours | >6 hours | Longer times do not always lead to a significant increase in yield.[][4] |
| Temperature | 37°C | <37°C | 42°C | Some studies suggest slightly higher or lower temperatures can be beneficial.[][4][7] |
Q4: I suspect RNase contamination is affecting my yield. What are the best practices to maintain an RNase-free environment?
RNase contamination is a common cause of low RNA yield and degradation.[2][4] Implementing strict RNase-free techniques is critical.
-
Dedicated Workspace: Designate a specific area in the lab solely for RNA work.
-
Personal Protective Equipment: Always wear gloves and change them frequently.
-
RNase-Free Consumables: Use certified RNase-free pipette tips, microcentrifuge tubes, and water.[]
-
Surface Decontamination: Clean your workbench, pipettes, and equipment with RNase decontamination solutions.
-
RNase Inhibitors: Include an RNase inhibitor in your IVT reaction to protect the newly synthesized mRNA.[2]
-
Proper Storage: Store all reagents, especially the RNA polymerase and NTPs, at the recommended temperatures and avoid repeated freeze-thaw cycles.[9]
Visual Troubleshooting Guide & Workflows
To assist in diagnosing the cause of low yield, the following diagrams illustrate the troubleshooting workflow and the key steps of the in vitro transcription process.
Caption: Troubleshooting workflow for low NHC-mRNA yield.
Caption: General workflow for NHC-mRNA in vitro transcription.
By systematically addressing these potential issues, you can effectively troubleshoot and optimize your NHC-triphosphate in vitro transcription reactions to achieve higher yields of high-quality mRNA for your research and development needs.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. go.zageno.com [go.zageno.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NHC-Triphosphate Concentration in RdRp Assays
Welcome to the technical support center for optimizing N4-hydroxycytidine triphosphate (NHC-TP) concentration in RNA-dependent RNA polymerase (RdRp) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NHC-TP in an RdRp assay?
A1: NHC-TP is the active form of the antiviral prodrug molnupiravir (B613847).[1][2][3] It functions as a competitive substrate for viral RdRp, mimicking both cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP).[3][4] Once incorporated into the nascent viral RNA strand, NHC-TP can lead to an accumulation of mutations in the viral genome through ambiguous base pairing, a process known as "error catastrophe," which ultimately inhibits viral replication.[1][3][5][6]
Q2: How do the concentrations of natural nucleoside triphosphates (NTPs) in my assay affect the inhibitory activity of NHC-TP?
A2: The concentration of natural NTPs is a critical factor. Since NHC-TP competes with CTP and UTP for incorporation by RdRp, high concentrations of these endogenous nucleotides can outcompete NHC-TP, leading to a decrease in its incorporation and a higher apparent IC50 value (lower potency).[2][7] It is crucial to carefully titrate the concentration of all four NTPs in your assay to levels that are optimal for enzyme activity but do not mask the inhibitory effect of NHC-TP.
Q3: What are typical starting concentrations for NHC-TP and NTPs in an RdRp assay?
A3: As a starting point, the concentration of all four natural NTPs (ATP, GTP, CTP, and UTP) can be in the low micromolar range (e.g., 1-10 µM).[2][7] The concentration of NHC-TP should be titrated across a wide range to determine its IC50 value. A common starting range for NHC-TP could be from nanomolar to high micromolar concentrations. The optimal concentrations will be dependent on the specific viral RdRp being assayed.
Q4: How stable is NHC-TP in an in vitro assay setting?
A4: NHC-TP is reasonably stable under typical in vitro assay conditions. Studies have shown that it is stable in PBMC lysate at room temperature for up to 77 hours and can undergo at least three freeze-thaw cycles without significant degradation.[1] For long-term storage, it is recommended to keep NHC-TP at -70°C, where it has been shown to be stable for at least 148 days.[1] It is advisable to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q5: Can the template-primer sequence influence the incorporation of NHC-TP?
A5: Yes, the template-primer sequence can affect the efficiency of NHC-TP incorporation. NHC-TP is incorporated opposite guanine (B1146940) (G) or adenine (B156593) (A) residues in the template strand.[4][8] Therefore, the frequency and position of these residues in the template will influence the rate of NHC-TP incorporation. When designing your assay, consider using a template that allows for multiple incorporation events to better assess the inhibitory potential of NHC-TP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No RdRp Activity | 1. Inactive Enzyme | • Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. • Test enzyme activity with a known positive control template and NTPs. |
| 2. Suboptimal Buffer Conditions | • Ensure the buffer contains an appropriate buffering agent (e.g., HEPES, Tris-HCl), salt (e.g., NaCl), and a reducing agent (e.g., DTT). • Optimize the concentration of divalent cations (MgCl₂ or MnCl₂), as they are essential for polymerase activity. | |
| 3. Degraded RNA Template/Primer | • Store RNA in a nuclease-free environment at -80°C. • Verify RNA integrity on a denaturing gel. | |
| High Background Signal | 1. Nuclease Contamination | • Use nuclease-free water, tubes, and tips. • Include an RNase inhibitor in the reaction mix. |
| 2. Non-specific Binding (Filter-binding assays) | • Ensure membranes are properly pre-soaked in buffer. • Optimize the washing steps to remove unbound RNA. | |
| 3. Contaminated Reagents | • Use fresh, high-quality reagents. • Test individual reagents for contamination. | |
| Inefficient NHC-TP Incorporation | 1. High Concentration of Competing NTPs | • Reduce the concentration of CTP and UTP in the reaction mix to enhance the competitiveness of NHC-TP.[2][7] |
| 2. Suboptimal Divalent Cation Concentration | • Titrate the concentration of MgCl₂ and/or MnCl₂. Some RdRps have different preferences that can affect nucleotide analog incorporation. | |
| 3. Inappropriate Template Sequence | • Use a template with G and A residues at positions where incorporation is expected.[4][8] | |
| High Variability Between Replicates | 1. Pipetting Errors | • Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. • Prepare a master mix for all common reagents to minimize well-to-well variation. |
| 2. Inconsistent Incubation Times or Temperatures | • Ensure all reactions are started and stopped simultaneously. • Use a calibrated incubator or water bath for consistent temperature control. | |
| 3. Edge Effects in Plate-based Assays | • Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. |
Quantitative Data
Table 1: General Concentration Ranges for RdRp Assay Components
| Component | Typical Concentration Range | Notes |
| RdRp Enzyme | 10 - 100 nM | Titrate to find the lowest concentration that provides a robust signal. |
| Template/Primer | 5 - 50 nM | Should be in excess relative to the enzyme. |
| Natural NTPs (each) | 1 - 500 µM | Lower concentrations may be necessary to observe competitive inhibition by NHC-TP.[2][7] |
| NHC-TP | Titration (nM to µM range) | Determine the IC50 value through a dose-response curve. |
| MgCl₂ | 1 - 10 mM | Essential cofactor for polymerase activity. |
| MnCl₂ | 0.5 - 5 mM | Can sometimes enhance RdRp activity but may decrease fidelity. |
Table 2: Reported IC50 Values for Molnupiravir (Prodrug of NHC-TP) in Cell-Based Assays
| Virus | Cell Line | IC50 (µM) |
| Human Norovirus | Replicon Assay | 21 ± 2 |
| SARS-CoV-2 | Vero E6 cells | 0.77 |
| SARS-CoV-2 | A549-hACE2 cells | 0.65 |
Note: These are IC50 values for the prodrug molnupiravir in cell-based assays, which may not directly correlate with the IC50 of NHC-TP in a biochemical RdRp assay but can provide a useful reference.
Experimental Protocols
Protocol 1: Gel-Based RdRp Assay for Measuring NHC-TP Incorporation
This protocol is designed to visually assess the incorporation of NHC-TP into a nascent RNA strand and its effect on RNA elongation.
1. Materials:
-
Purified viral RdRp enzyme
-
Synthetic RNA template and a 5'-fluorescently labeled primer
-
NHC-TP and natural NTPs (ATP, GTP, CTP, UTP) stock solutions
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM KCl, 50 mM MgCl₂, 10 mM DTT)
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer
2. Procedure:
-
Anneal Template and Primer: Mix the RNA template and fluorescently labeled primer in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat at 95°C for 3 minutes and then cool slowly to room temperature.
-
Prepare Reaction Mix: On ice, prepare a master mix containing the 10x Reaction Buffer, annealed template/primer, and RNase-free water.
-
Set up Reactions: Aliquot the master mix into individual reaction tubes. Add varying concentrations of NHC-TP to the respective tubes. Include a positive control (with all four natural NTPs and no NHC-TP) and a negative control (no enzyme).
-
Initiate the Reaction: Add the RdRp enzyme to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reactions by adding an equal volume of Stop Solution.
-
Denature and Analyze: Heat the samples at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize Results: Visualize the fluorescently labeled RNA products using a gel imager. The incorporation of NHC-TP and any resulting chain termination or pausing will be visible as bands of different lengths.
Visualizations
Caption: Experimental workflow for a gel-based RdRp assay to evaluate NHC-TP.
Caption: Mechanism of action of NHC-TP in RdRp-mediated viral RNA synthesis.
Caption: Logical troubleshooting workflow for common issues in RdRp assays.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Study on the Optimal Nucleotide Analogue Concentration and Rate Limiting Nucleotide of the SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of NHC-Triphosphate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-hydroxycytidine (NHC)-triphosphate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the degradation of NHC-triphosphate in your experiments, ensuring the integrity and reliability of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with NHC-triphosphate.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of NHC-triphosphate purity in aqueous solution at room temperature. | Acid-catalyzed hydrolysis. The triphosphate chain is susceptible to hydrolysis, a reaction that is accelerated under acidic conditions. | Adjust the pH of your solution to a slightly alkaline range of 8.0 to 10.0. Use a suitable buffer such as Tris-HCl or sodium phosphate (B84403) to maintain this pH.[1] For short-term handling at room temperature, ensure the solution is buffered and used as quickly as possible. |
| Degradation of NHC-triphosphate after repeated freeze-thaw cycles. | Physical stress and localized concentration changes during freezing and thawing can lead to the breakdown of the triphosphate chain. | Aliquot your NHC-triphosphate stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your sample. |
| Loss of activity when using crude cell lysates or biological extracts. | Enzymatic degradation by phosphatases. Cellular extracts contain various phosphatases (e.g., alkaline phosphatase) that can efficiently hydrolyze the phosphate bonds of NHC-triphosphate.[2][3] | Add phosphatase inhibitors to your lysis buffer and subsequent solutions. A common choice is a commercially available phosphatase inhibitor cocktail. Alternatively, heat-inactivate the lysate if compatible with your experimental goals. |
| Precipitation of NHC-triphosphate from solution. | Low solubility or use of an inappropriate salt form. The free acid form of NHC-triphosphate may have limited solubility in aqueous solutions. | Use a salt form of NHC-triphosphate, such as the tetrasodium (B8768297) salt, which generally has better water solubility and stability. If precipitation occurs, gentle warming or sonication may help to redissolve the compound. |
| Inconsistent results in enzyme assays. | Presence of divalent metal ions. Divalent cations like Mg²⁺, while often required for enzyme activity, can also influence the stability of the triphosphate chain. Their presence can sometimes accelerate hydrolysis. | Optimize the concentration of divalent metal ions in your reaction buffer. If not required for your specific application, consider the use of a chelating agent like EDTA to sequester trace metal ions that could catalyze degradation.[4] |
| Degradation during long-term storage. | Inappropriate storage temperature or exposure to light/moisture. NHC-triphosphate is sensitive to long-term storage conditions. | For long-term storage, keep NHC-triphosphate solutions at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the container is sealed to protect from moisture and light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for NHC-triphosphate in solution?
A1: The primary degradation pathway is the hydrolysis of the triphosphate chain. This can occur through both non-enzymatic (chemical) and enzymatic processes. Hydrolysis typically results in the sequential removal of phosphate groups, yielding NHC-diphosphate (NHC-DP) and subsequently NHC-monophosphate (NHC-MP).
Q2: What is the optimal pH for storing NHC-triphosphate solutions?
A2: To minimize acid-catalyzed hydrolysis, a slightly alkaline pH range of 8.0 to 10.0 is recommended for aqueous solutions of nucleoside triphosphates.[1]
Q3: Can I use phosphate buffer to store NHC-triphosphate?
A3: Yes, phosphate buffer can be used to maintain a stable pH. However, be aware that high concentrations of phosphate could potentially influence enzymatic reactions. Tris-HCl is another commonly used buffer that is effective in the recommended pH range.[3][6][7]
Q4: How should I handle NHC-triphosphate to prevent degradation during my experiments?
A4: Keep NHC-triphosphate solutions on ice whenever possible during experimental setup. Use freshly prepared solutions and avoid prolonged storage at room temperature. When working with biological samples that may contain phosphatases, the addition of phosphatase inhibitors is crucial.
Q5: How can I monitor the degradation of my NHC-triphosphate sample?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the integrity of NHC-triphosphate. By separating the triphosphate from its diphosphate (B83284) and monophosphate degradation products, you can quantify the purity of your sample over time.
Degradation Pathways
The degradation of NHC-triphosphate primarily occurs through the hydrolysis of its triphosphate chain. This can be a chemical process, catalyzed by acid or base, or an enzymatic process mediated by phosphatases.
Chemical Hydrolysis Pathway
Under acidic or basic conditions, the phosphoanhydride bonds of the triphosphate chain are susceptible to nucleophilic attack by water, leading to the sequential cleavage of phosphate groups.
Caption: Stepwise chemical hydrolysis of NHC-triphosphate.
Enzymatic Degradation Pathway
Phosphatases, such as alkaline phosphatase, catalyze the hydrolysis of the terminal phosphate group, producing NHC-diphosphate and inorganic phosphate. This process can continue to yield NHC-monophosphate.
Caption: Enzymatic degradation of NHC-triphosphate by phosphatases.
Quantitative Data Summary
The following tables provide a summary of stability data for NHC-triphosphate under various conditions.
Table 1: Stability of NHC-triphosphate in PBMC Lysate
| Condition | Duration | % Difference from Initial Concentration |
| Room Temperature | 77 hours | -2.44% to +0.871% |
| 3 Freeze-Thaw Cycles | - | -5.06% to -0.391% |
| Long-term storage at ≤ -70°C | 148 days | -6.21% to +5.79% |
Data adapted from a study on the quantification of NHC-triphosphate in peripheral blood mononuclear cell (PBMC) lysates.[8]
Table 2: General Stability of Deoxynucleoside Triphosphates (dNTPs) at 35°C
| pH | dATP (% decrease after 204 days at 20°C) | dGTP (% decrease after 204 days at 20°C) |
| 7.5 | ~7.6% | ~6.8% |
| 8.3 | ~6.3% | ~5.2% |
Data adapted from a patent on stabilized aqueous nucleoside triphosphate solutions, demonstrating improved stability at a slightly alkaline pH.[9]
Experimental Protocols
Protocol for a Forced Degradation Study of NHC-Triphosphate
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of NHC-triphosphate under various stress conditions.[4][5][10][11]
Objective: To identify potential degradation products and determine the degradation pathways of NHC-triphosphate under hydrolytic, oxidative, and thermal stress.
Materials:
-
NHC-triphosphate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile phase B: Acetonitrile
-
Thermostatic incubator/water bath
-
Vials
Experimental Workflow:
References
- 1. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHC-Triphosphate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the off-target effects of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of Molnupiravir (B613847), on host polymerases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NHC-triphosphate?
A1: NHC-triphosphate (NHC-TP) is the active form of the antiviral prodrug Molnupiravir.[1] Inside the host cell, Molnupiravir is converted to NHC, which is then phosphorylated to NHC-TP.[1][2] The primary antiviral mechanism involves the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporating NHC-TP into the newly synthesized viral RNA strand instead of the natural cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP).[1][3] This incorporation leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or lethal mutagenesis, which ultimately inhibits viral replication and infectivity.[2][4][5]
Q2: What are the principal off-target effects of NHC-triphosphate on host polymerases?
A2: The main off-target concerns for NHC-TP involve its interaction with host cellular polymerases, which can lead to potential toxicity.
-
Mitochondrial RNA Polymerase (POLRMT): Several studies have shown that NHC-TP can be recognized and incorporated as a substrate by human mitochondrial RNA polymerase (POLRMT).[6][7][8] This incorporation does not cause immediate chain termination but can lead to partial, delayed termination.[6] This interference with mitochondrial RNA synthesis could potentially disrupt mitochondrial function and protein expression, leading to mitochondrial toxicity.[6][9][10]
-
Host DNA Polymerases: A significant concern is whether NHC can be metabolized into its deoxyribonucleoside triphosphate form (dNHC-TP) and subsequently incorporated into the host cell's DNA, causing mutations.[2][11][12] While some studies in cell culture have indicated mutagenic activity[11][12], others using sensitive liquid chromatography-mass spectrometry (LC-MS) methods found minimal to no NHC incorporation into host DNA in Vero E6 cells.[13] One biochemical assay showed that NHC-5′-triphosphate did not inhibit human DNA polymerases α, β, and γ at concentrations up to 1,000 μM.[6]
-
Host Nuclear RNA Polymerase II (Pol II): NHC-TP can also be a substrate for the host's primary nuclear RNA polymerase, Pol II. However, Pol II possesses proofreading and excision capabilities (facilitated by factors like TFIIS) that can remove the misincorporated analog, making nuclear transcription largely resistant to its effects.[14]
Q3: Is there quantitative data on the interaction of NHC-TP with host polymerases?
A3: Direct kinetic data for NHC-TP inhibition of host polymerases is limited in the public domain. However, cellular and biochemical assays provide insights into its potential for off-target effects. The following table summarizes key quantitative findings from published studies.
| Host Target / Cell Line | Assay Type | Finding | Reference |
| Human DNA Pol α, β, γ | Biochemical Inhibition | No inhibition observed up to 1,000 μM NHC-TP | [6] |
| Human POLRMT | Biochemical Incorporation | NHC-TP is a substrate; causes partial, delayed chain termination | [6] |
| PC-3 Cells | Protein Expression | IC₅₀ for mitochondrial-encoded COX1 protein is 2.7-fold lower than for nuclear-encoded SDH-A protein | [6][7] |
| HepG2 Cells | Cytotoxicity (Crabtree effect) | Similar CC₅₀ in glucose-free vs. glucose-containing media, suggesting no major impairment of mitochondrial function | [6] |
| Vero E6 Cells | Nucleic Acid Analysis (LC-MS) | Concentration-dependent NHC incorporation into host RNA (max of 1 in 7,093 bases) | [13] |
| Vero E6 Cells | Nucleic Acid Analysis (LC-MS) | No detectable dNHC incorporation into host DNA (detection limit of 1 in 133,000 bases) | [13] |
Troubleshooting Guides
Problem 1: I am observing signs of mitochondrial toxicity (e.g., decreased cell viability, increased lactate) in my cell cultures after treatment with NHC/Molnupiravir. What is a likely cause and how can I investigate it?
Possible Cause: The observed toxicity may be due to the off-target effects of NHC-TP on the mitochondrial RNA polymerase (POLRMT). Incorporation of NHC into mitochondrial RNA can disrupt the synthesis of essential proteins encoded by the mitochondrial DNA (mtDNA), which are critical for cellular respiration.[6][8][9] This can lead to a compensatory shift to anaerobic glycolysis, resulting in increased lactate (B86563) production.[6]
Troubleshooting Steps / Experimental Protocol:
To determine if NHC is causing mitochondrial dysfunction in your experimental setup, you can perform a series of targeted assays.
Detailed Methodology: Assessing Mitochondrial Protein Expression [6][7]
-
Cell Culture: Plate cells (e.g., PC-3, HepG2) and treat with varying concentrations of NHC for a specified period (e.g., up to 14 days). Include a vehicle-only control.
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of total protein from each sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies targeting:
-
A mitochondrial DNA-encoded protein (e.g., Cytochrome c oxidase subunit I - COX1).
-
A nuclear DNA-encoded mitochondrial protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A - SDH-A).
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities. A selective decrease in the expression of the mtDNA-encoded protein (COX1) relative to the nuclear-encoded proteins (SDH-A, loading control) in NHC-treated cells would suggest a specific inhibitory effect on mitochondrial transcription or translation.[6]
Problem 2: My research requires assessing the potential for NHC to be incorporated into host cell nucleic acids. How can I directly measure this?
Possible Cause: Concerns about the genotoxicity of NHC stem from the possibility that it could be converted to dNHC-TP and incorporated into DNA by host polymerases, or that NHC-TP itself is incorporated into various host RNA species.
Troubleshooting Steps / Experimental Protocol:
Directly quantifying the incorporation of NHC into host DNA and RNA requires a highly sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses | MDPI [mdpi.com]
- 4. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir: From Hope to Epic Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human mitochondrial RNA polymerase: structure-function, mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Heterocyclic Carbene (NHC)-Triphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-heterocyclic carbene (NHC)-triphosphate, specifically focusing on the antiviral ribonucleoside analog N4-hydroxycytidine (NHC) and its active triphosphate form (NHC-TP).
Clarification: NHC Compounds
It is crucial to distinguish between two classes of compounds often abbreviated as NHC:
-
N-Heterocyclic Carbenes: These are organometallic compounds, often complexed with metals (e.g., silver, gold), and are investigated for their catalytic and anticancer properties.
-
N4-Hydroxycytidine (NHC): This is a ribonucleoside analog, and its active form in cells is the 5'-triphosphate metabolite (NHC-TP). It is a potent antiviral agent.
This guide focuses exclusively on N4-hydroxycytidine (NHC) and its triphosphate form (NHC-TP) .
Troubleshooting Guide: Minimizing Cytotoxicity of NHC-Triphosphate
High cytotoxicity can be a significant challenge when working with NHC-TP in cell culture. Below are common issues and recommended troubleshooting steps.
Problem 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
-
Possible Cause 1: Suboptimal Compound Concentration and Exposure Time.
-
Solution: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation period that balances antiviral efficacy with acceptable cell viability. Start with a broad range of concentrations and shorten the exposure time if significant toxicity is observed early on.
-
-
Possible Cause 2: High Cellular Metabolism of NHC.
-
Solution: Some cell lines may have higher metabolic rates, leading to a more rapid accumulation of cytotoxic metabolites. Consider using a cell line with a lower metabolic rate if appropriate for the experimental goals.
-
-
Possible Cause 3: Oxidative Stress.
-
Solution: Research suggests that a metabolite of NHC can induce reactive oxygen species (ROS), leading to oxidative DNA damage.[1][2][3][4][5][6][7] Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced cytotoxicity. A preliminary experiment to determine a non-toxic and effective concentration of the antioxidant is recommended.
-
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
-
Possible Cause 1: Variation in Cell Health and Density.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.
-
-
Possible Cause 2: Reagent Variability.
-
Solution: Use freshly prepared solutions of NHC for each experiment. If using a prodrug like molnupiravir (B613847), ensure its stability and proper conversion to NHC.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NHC-TP cytotoxicity?
A1: The cytotoxicity of NHC-TP is thought to arise from two main mechanisms:
-
Incorporation into Host Cell RNA: NHC-TP can be incorporated into the host cell's RNA, which may interfere with normal cellular processes.[8][9][10][11]
-
Oxidative DNA Damage: NHC can be metabolized by cytidine (B196190) deaminase to produce hydroxylamine, which in the presence of copper ions can generate reactive oxygen species (ROS).[1][2][3][4][5][6][7] This leads to oxidative DNA damage and contributes to cytotoxicity.[1][2][3][4][5][6][7]
Q2: What are typical cytotoxic concentrations (CC50/IC50) for NHC?
A2: The cytotoxic concentration of NHC varies significantly depending on the cell line and the duration of exposure. For example, IC50 values can range from 4.40 µM in HaCaT cells after 3 days of exposure to over 100 µM in other cell lines.[12][13]
Q3: Can I reduce NHC-TP cytotoxicity by modifying the cell culture medium?
A3: While not extensively documented as a primary strategy, ensuring the use of a high-quality, fresh culture medium with appropriate supplements can help maintain cell health and potentially improve resilience to cytotoxic effects. For mechanisms involving oxidative stress, supplementing the medium with antioxidants could be a viable approach.
Q4: Is the cytotoxicity of NHC reversible?
A4: The reversibility of NHC-induced cytotoxicity has not been thoroughly investigated in the provided literature. However, if the cytotoxicity is due to mechanisms like transient oxidative stress, removal of the compound and washing the cells may allow for some recovery, provided the damage is not too severe.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of N4-hydroxycytidine (NHC) in various cell lines.
Table 1: IC50 Values of NHC in Different Cell Lines
| Cell Line | Exposure Duration | IC50 (µM) | Reference |
| HaCaT | 3 days | 4.40 ± 0.09 | [12] |
| HaCaT | 5 days | 5.82 ± 0.91 | [12] |
| HaCaT | 10 days | 5.41 ± 0.88 | [12] |
| A549 | 3 days | 23.21 ± 3.42 | [12] |
| A549 | 5 days | 16.35 ± 2.04 | [12] |
| A549 | 10 days | 13.83 ± 2.05 | [12] |
| A549-hACE-2 | 4 days | 12 | [9] |
| CEM | - | 7.5 | [13] |
| DENV-2 infected imHC | - | 0.7 | [14] |
| ZIKV infected imHC | - | 0.5 | [14] |
| CHIKV infected Vero | - | 0.4 | [14] |
| IAV H1N1(2009) infected Vero | - | 0.8 | [14] |
| RSV-A infected HEp-2 | - | 4.6 | [14] |
| MHV infected DBT | - | >200 | [15] |
| MERS-CoV infected Vero | - | >10 | [15] |
Table 2: Cytotoxicity of NHC in HL-60 Cells
| NHC Concentration (µM) | Cell Viability (%) | Reference |
| Control | 100 | [1] |
| 5 | 95 | [1] |
| 10 | 94 | [1] |
| 20 | 88 | [1] |
| 50 | 66 | [1] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.
-
Compound Treatment: Treat the cells with serial dilutions of NHC or the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Workflow for troubleshooting and minimizing NHC-TP cytotoxicity.
Caption: Signaling pathway of NHC-TP induced cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species-mediated cytotoxic and DNA-damaging mechanism of N4-hydroxycytidine, a metabolite of the COVID-19 therapeutic drug molnupiravir | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianmedjam.com [asianmedjam.com]
- 13. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting RNA Purification with NHC-Triphosphate
Welcome to the technical support center for troubleshooting RNA purification following in vitro transcription (IVT) with N4-hydroxycytidine triphosphate (NHC-TP) and other modified nucleotides. This guide provides solutions to common problems researchers encounter, detailed experimental protocols, and frequently asked questions to ensure the successful purification of your modified RNA.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Low RNA Yield
Question: Why is my final RNA yield unexpectedly low after purification?
Answer:
Low yield is the most common issue when working with modified RNA. The problem can originate either from an inefficient in vitro transcription (IVT) reaction or from losses during the purification process.
Potential Cause 1: Suboptimal IVT Reaction The incorporation of modified nucleotides like NHC-TP can sometimes reduce the efficiency of T7 RNA polymerase, leading to a lower initial yield of transcribed RNA.[1]
Solutions:
-
Optimize Reagent Concentrations: The ratio of magnesium (Mg²⁺) to NTPs is critical for polymerase activity.[2] Systematically vary the concentrations of the DNA template, T7 RNA polymerase, and total NTPs to find the optimal balance for your specific construct.[3]
-
Adjust Incubation Time and Temperature: While standard IVT reactions run for 2-4 hours at 37°C, extending the reaction time may increase yield for some templates.[1]
-
Verify DNA Template Quality: Ensure your linearized DNA template is of high purity and free from contaminants like salts or ethanol (B145695), which can inhibit RNA polymerase.[1] Confirm complete linearization on an agarose (B213101) gel.
Potential Cause 2: Inefficient Binding to Silica (B1680970) Spin Columns Standard silica spin columns rely on RNA binding to the membrane under high-salt conditions. The presence of modifications like NHC, which is a polar molecule, could theoretically alter the charge distribution or hydration shell of the RNA, potentially reducing its binding affinity to the silica membrane.[4]
Solutions:
-
Ensure Proper Binding Conditions: Double-check that the ethanol concentration in your binding buffer mixture is correct as specified by the manufacturer's protocol. Insufficient ethanol will lead to poor RNA binding.
-
Try an Alternative Purification Method: If you consistently experience low yields with spin columns, consider a method less dependent on the specific surface chemistry of the RNA bases, such as lithium chloride (LiCl) precipitation.[5][6]
Potential Cause 3: Loss During Elution or Precipitation RNA may not elute efficiently from the column or the pellet may be lost during alcohol precipitation steps.
Solutions:
-
Optimize Elution: When using spin columns, ensure the nuclease-free water or elution buffer is applied directly to the center of the silica matrix. For potentially higher yields, you can increase the elution volume or perform a second elution with the flow-through.
-
Improve Pellet Visualization: For LiCl or alcohol precipitation, chilling the sample sufficiently is crucial for efficient RNA precipitation.[6] After centrifugation, the RNA pellet can be very difficult to see. Be extremely careful when decanting the supernatant.
Section 2: RNA Degradation
Question: My purified RNA appears degraded on a gel analysis (smearing, loss of distinct bands). What went wrong?
Answer:
RNA degradation is typically caused by RNase contamination. RNA is highly susceptible to degradation, and any additional handling required for troubleshooting modified transcripts increases this risk.
Solutions:
-
Maintain a Strict RNase-Free Environment: Use certified RNase-free pipette tips, tubes, and water. Clean benchtops, pipettes, and gel electrophoresis equipment with RNase decontamination solutions. Always wear gloves and change them frequently.
-
Use RNase Inhibitors: Include an RNase inhibitor in your IVT reaction to protect the newly synthesized transcripts.
-
Properly Store Samples: Store your purified RNA at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Minimize Handling Time: Perform the purification protocol efficiently to minimize the time the RNA is exposed to potential contaminants.
Section 3: Low RNA Purity
Question: My RNA sample has a low A260/A230 ratio. What does this indicate and how can I fix it?
Answer:
A low A260/A230 ratio (typically <1.8) suggests contamination with substances that absorb at 230 nm, such as guanidinium (B1211019) thiocyanate (B1210189) (a salt used in many lysis/binding buffers), phenol, or other organic compounds. These contaminants can inhibit downstream applications.
Solutions:
-
Perform an Additional Wash Step: When using a spin column, add an extra wash step with the manufacturer's wash buffer to more thoroughly remove residual salts.
-
Ensure Complete Ethanol Removal: After the final wash step, centrifuge the empty column for an additional minute to ensure all residual ethanol has been removed before eluting the RNA. Carryover ethanol can interfere with downstream enzymatic reactions.
-
Re-precipitate the RNA: If purity remains an issue, you can purify the sample again using ethanol or LiCl precipitation. An 8 M LiCl solution is effective at precipitating RNA while leaving behind many contaminants.[5]
Frequently Asked Questions (FAQs)
Q1: What is NHC-triphosphate and why is it used? NHC-triphosphate (N4-hydroxycytidine triphosphate) is the active form of the ribonucleoside analog N4-hydroxycytidine.[8] It is used in virology research and drug development, notably as the active metabolite of the antiviral drug Molnupiravir.[9][10] During RNA synthesis, RNA polymerase can incorporate NHC-TP into the growing RNA strand.[11][12] This incorporation can lead to mutations in the viral genome, a mechanism known as "viral error catastrophe."[9]
Q2: How might NHC modification specifically impact RNA purification? While direct studies are limited, the chemical properties of NHC provide clues. N4-hydroxycytidine is a polar molecule due to its N4-hydroxyl group.[4] This increased polarity compared to standard cytidine (B196190) could:
-
Alter Binding to Silica: Potentially reduce the efficiency of hydrophobic and charge-based interactions between the RNA and a silica membrane in spin columns.
-
Change Solubility: The overall solubility of the RNA transcript in different buffers (e.g., high salt binding buffers, precipitation solutions) might be altered, which could require optimization of standard protocols.
Q3: Can I use standard RNA purification kits for NHC-modified RNA? Yes, standard kits are the appropriate starting point. However, you may need to optimize the protocols to account for potential yield loss. If you observe significant issues, switching to an alternative method like LiCl precipitation is a recommended troubleshooting step.[6]
Q4: Does the presence of NHC affect RNA quantification by UV spectrophotometry? Modified nucleobases can have slightly different extinction coefficients than their standard counterparts. For precise quantification, this can introduce a small error. However, for most routine yield assessments, measuring the absorbance at 260 nm (A260) remains a reliable and standard method.
Experimental Protocols & Data
Experimental Workflow Visualization
The following diagram outlines the general workflow from transcription to purification and quality control of NHC-modified RNA.
Caption: General workflow for synthesis and purification of NHC-modified RNA.
Troubleshooting Decision Tree for Low RNA Yield
This diagram provides a logical path for troubleshooting low yields.
Caption: Decision tree for troubleshooting low RNA yield.
Table 1: Comparison of RNA Purification Methods for Modified RNA
| Feature | Silica Spin Column | Lithium Chloride (LiCl) Precipitation | Phenol-Chloroform Extraction |
| Principle | Selective binding of RNA to a silica membrane in the presence of high salt concentrations. | Selective precipitation of RNA from solution using a high concentration of LiCl. | Phase separation of nucleic acids from proteins and lipids based on differential solubility. |
| Pros | - Fast and convenient protocol.- High-quality RNA with good purity ratios.- Available in many commercial kits. | - Effective at removing unincorporated NTPs and proteins.[6]- Less likely to be affected by base modifications.- Cost-effective. | - Gold standard for high purity.- Can handle larger sample volumes. |
| Cons | - Yield may be reduced by altered binding of modified RNA.- Column can be clogged by overloaded samples.- Can be expensive. | - Can be less effective for very dilute RNA samples (<500 ng/µL).[6]- Requires careful handling to avoid losing the pellet.- Can require overnight incubation for maximum yield. | - Uses hazardous organic solvents (phenol, chloroform).- More laborious and time-consuming.- Risk of organic solvent carryover. |
| Considerations for NHC-RNA | Potential for lower binding efficiency due to altered polarity. A good first choice, but monitor yield closely. | Recommended alternative if column yield is low. Relies on the RNA backbone, not the bases. | A good cleanup method if purity is a major issue, but generally followed by precipitation anyway. |
Protocol 1: In Vitro Transcription with NHC-Triphosphate
This protocol is a general starting point and should be optimized for your specific template and target yield.
-
Preparation:
-
Work in an RNase-free environment.
-
Thaw all components (except T7 RNA Polymerase) on ice. Keep the enzyme in a freezer block until needed.
-
Vortex and briefly centrifuge NTP solutions before use.
-
-
Reaction Assembly:
-
In a sterile, RNase-free microfuge tube on ice, combine the following in order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM UTP: 2 µL
-
100 mM CTP: 1 µL (adjust as needed)
-
100 mM NHC-TP: 1 µL (adjust ratio with CTP as desired)
-
Linearized DNA Template (0.5-1.0 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Gently mix by flicking the tube, then centrifuge briefly to collect the contents.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. For difficult templates or to maximize yield, this time can be extended.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
-
Stopping the Reaction:
-
The crude RNA product is now ready for purification. Proceed immediately to a purification protocol (e.g., Protocol 2).
-
Protocol 2: Lithium Chloride (LiCl) Precipitation of Transcribed RNA
This protocol is highly effective for purifying RNA from enzymatic reactions.[5][6]
-
Preparation:
-
Prepare a stock of 8 M RNase-free LiCl.
-
You will also need nuclease-free water and pre-chilled 70% ethanol.
-
-
Precipitation:
-
To your 20 µL crude IVT reaction, add 60 µL of nuclease-free water to bring the volume to 80 µL.
-
Add 20 µL of 8 M LiCl to achieve a final concentration of 2 M.
-
Mix thoroughly by vortexing and incubate at -20°C for at least 1 hour (or overnight for maximum recovery).
-
-
Pelleting the RNA:
-
Centrifuge the tube at maximum speed (>12,000 x g) for 20-30 minutes at 4°C.
-
Carefully aspirate the supernatant. The RNA pellet may be invisible, so be sure not to disturb the bottom of the tube.
-
-
Washing:
-
Gently add 500 µL of pre-chilled 70% ethanol to the tube. Do not disturb the pellet.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully aspirate the ethanol wash.
-
-
Drying and Resuspension:
-
Briefly spin the tube again and remove any remaining ethanol with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
-
Final Steps:
-
Quantify the RNA concentration and assess its purity and integrity before storage at -80°C.
-
References
- 1. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of In Vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 3258-02-4: N4-Hydroxycytidine | CymitQuimica [cymitquimica.com]
- 5. Comparative assessment of four RNA extraction methods and modification to obtain high-quality RNA from Parthenium hysterophorus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecopoeia.com [genecopoeia.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of NHC-triphosphate tetrasodium
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of NHC-triphosphate tetrasodium (B8768297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is NHC-triphosphate tetrasodium and what are its primary applications?
A1: this compound is the salt form of the active intracellular metabolite of the antiviral prodrug Molnupiravir.[1][2] It functions as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome and ultimately inhibiting viral replication.[1][3][4] Its primary application is in antiviral research, particularly in in vitro and cellular assays to study the replication of various RNA viruses.[2][5]
Q2: What is the solubility of this compound in water?
A2: The tetrasodium salt form of NHC-triphosphate exhibits enhanced water solubility and stability compared to its free acid form.[6] It is soluble in water at a concentration of 100 mg/mL, which is equivalent to 170.33 mM.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the solid this compound in nuclease-free water to the desired concentration. To aid dissolution, you can gently warm the solution at 37°C and use an ultrasonic bath for a short period. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][7]
Q4: What are the recommended storage conditions for this compound?
A4: Solid this compound should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7] It is crucial to protect the compound from light and moisture.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in water. | The concentration exceeds the solubility limit. | - Ensure you are not exceeding the 100 mg/mL solubility limit. - Gently warm the solution to 37°C while vortexing. - Briefly sonicate the solution in an ultrasonic water bath. |
| Precipitation after adding to a reaction buffer. | Buffer composition: The buffer may contain components that reduce the solubility of the triphosphate. High concentrations of certain salts or organic solvents can cause precipitation.[8] pH: The pH of the buffer may not be optimal for solubility. Nucleotide triphosphates are generally more stable at a slightly alkaline pH (>7.5).[9][10] Divalent metal ions: High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes lead to the formation of insoluble salts with triphosphates. | - Check buffer compatibility: Test the solubility of this compound in a small volume of your buffer before preparing a large batch. Consider using common buffers for in vitro transcription like HEPES or Tris-HCl.[11][12][13] - Adjust pH: Ensure the final pH of your reaction mixture is between 7.5 and 8.5 for optimal stability and solubility.[9] - Optimize metal ion concentration: While Mg²⁺ is essential for polymerase activity, use the lowest concentration necessary for the assay to minimize the risk of precipitation.[14][][16][17][18] |
| Cloudiness or precipitation over time, especially at room temperature. | Degradation: Nucleotide triphosphates can degrade to diphosphates and monophosphates, which may have different solubility properties. This degradation is accelerated by acidic pH and higher temperatures.[10] | - Work on ice: Prepare and keep your reactions on ice as much as possible to minimize degradation. - Use freshly prepared solutions: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. - Maintain optimal pH: Ensure the pH of your solution is maintained in the recommended range of 7.5-8.5. |
| Inconsistent results that may be related to solubility. | Incomplete dissolution: The compound may not be fully dissolved, leading to an inaccurate concentration in your experiments. | - Visual inspection: Always visually inspect your solution to ensure it is clear and free of any particulate matter before use. - Filter sterilization: For aqueous stock solutions, it is recommended to filter through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. |
Experimental Protocols
Detailed Protocol for an In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a viral RdRp.
1. Reagents and Buffers:
-
10x Reaction Buffer: 200 mM Tris-HCl (pH 8.0), 100 mM KCl, 50 mM MgCl₂, 10 mM DTT. Note: The optimal MgCl₂ concentration may need to be determined empirically for each specific polymerase.
-
Enzyme: Purified viral RNA-dependent RNA polymerase (RdRp).
-
RNA Template/Primer: A suitable RNA template and primer duplex.
-
Nucleotide Triphosphates (NTPs): ATP, GTP, CTP, and UTP solutions (e.g., 10 mM each).
-
This compound: A stock solution of known concentration (e.g., 10 mM in nuclease-free water).
-
Radiolabeled Nucleotide: e.g., [α-³²P]CTP or a fluorescently labeled nucleotide for detection.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Nuclease-free water.
2. Experimental Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 10x reaction buffer, DTT, and the unlabeled NTPs (excluding the one that will be labeled).
-
Inhibitor Titration: Prepare serial dilutions of the this compound stock solution in nuclease-free water.
-
Reaction Assembly: In separate reaction tubes on ice, combine the following in order:
-
Nuclease-free water
-
10x Reaction Buffer
-
Unlabeled NTP mix
-
Radiolabeled NTP
-
RNA template/primer
-
Diluted this compound (or vehicle control)
-
RdRp enzyme (add last to initiate the reaction)
-
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Gel Electrophoresis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Analysis: Visualize the radiolabeled RNA products using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of RNA synthesis inhibition by NHC-triphosphate.
Visualizations
Caption: Mechanism of action of Molnupiravir and its active metabolite NHC-triphosphate.
Caption: Workflow for an in vitro RdRp inhibition assay.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 11. Table 5, [Buffers for in vitro transcription experiments]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Figure 6 from Critical role of magnesium ions in DNA polymerase beta's closing and active site assembly. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
Technical Support Center: NHC-Triphosphate Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for conducting antiviral assays with N4-hydroxycytidine (NHC) and its active triphosphate form (NHC-TP).
Troubleshooting Guide
This section addresses common unexpected results and provides solutions to guide your research.
Question: Why am I observing lower than expected antiviral activity of NHC?
Answer: Several factors can contribute to reduced efficacy in your assays. Consider the following:
-
Cell Line Variability: The metabolic capacity to convert NHC to its active triphosphate form can differ significantly between cell lines. Ensure your chosen cell line efficiently phosphorylates NHC. For instance, the antiviral activity of molnupiravir (B613847), the prodrug of NHC, varies between cell lines, with reported IC50 values against SARS-CoV-2 being 0.3 µM in Vero cells and 0.08 µM in Calu-3 cells.[1]
-
Drug Stability: NHC can be unstable in certain conditions. It has limited stability in plasma at room temperature and is unstable in whole blood at room temperature over 2-24 hours.[2] Prepare fresh dilutions for each experiment to ensure the compound's integrity.
-
Assay Method: If you are using qPCR or RT-PCR to quantify viral load, remember that NHC-TP's primary mechanism is lethal mutagenesis, not the immediate termination of RNA chain synthesis.[1][3][4] This means PCR-based methods may detect non-viable, mutated viral RNA, leading to an underestimation of the true reduction in infectious virus particles.[1] It is advisable to complement PCR assays with infectivity assays like a plaque assay or TCID50 assay.[1]
-
Viral Strain Sensitivity: While NHC has a broad spectrum of activity, sensitivity can vary between different viruses and even strains of the same virus. Confirm the published efficacy for your specific viral strain.
-
Competition with Endogenous Nucleotides: High intracellular pools of cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP) can compete with NHC-TP for incorporation into the viral RNA, potentially reducing its antiviral effect.[4][5][6]
Question: I am seeing high or unexpected cytotoxicity in my cell cultures. What could be the cause?
Answer: Unforeseen cytotoxicity can confound your results. Here are some potential reasons:
-
Inherent Cytotoxicity of NHC: NHC itself exhibits some level of cytotoxicity, with CC50 values varying significantly across different cell lines.[3] For example, the CC50 for NHC in human lymphoid CEM cells is 7.5 µM, while for HCoV-NL63 it is approximately 80 µM.[3] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window.
-
Metabolite-Induced Cytotoxicity: The metabolism of NHC can sometimes lead to the formation of byproducts that may have cytotoxic effects. One study has suggested that NHC can induce oxidative DNA damage via the formation of reactive oxygen species (ROS).[5]
-
Host Cell Mutagenesis: There is evidence that NHC can be mutagenic to mammalian cells, which could manifest as cytotoxicity over longer incubation periods.[7] This is thought to occur through the incorporation of NHC into host cell RNA or DNA.
-
Assay Conditions: Factors such as high compound concentration, extended exposure time, or the sensitivity of the cell line can all contribute to observed cytotoxicity. Ensure your assay includes appropriate controls and that the compound concentrations are within a relevant range.
Question: My results are not reproducible. What are the common sources of variability in NHC-triphosphate assays?
Answer: Variability is a common challenge in in vitro antiviral assays. Here are some factors to investigate:
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact results. Use cells at a consistent and low passage number and ensure monolayers are healthy and confluent at the time of the experiment.
-
Inconsistent Viral Titer: The initial viral titer (Multiplicity of Infection - MOI) is a critical parameter. Inconsistencies in the viral stock or its titration can lead to significant variability in the outcome of the antiviral assay. Regularly titer your viral stocks.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the compound or virus, can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Compound Stability and Storage: As mentioned earlier, NHC can be unstable.[2] Ensure proper storage of stock solutions (aliquoted and frozen) and prepare fresh working dilutions for each experiment.
-
Assay-Specific Variability: Different assays have inherent levels of variability. For example, plaque assays can be influenced by the type of overlay used, the incubation time, and the method of staining. Standardize your protocols and include appropriate controls in every experiment.
Question: There is a discrepancy between my qPCR/RT-PCR results and my plaque assay results. How should I interpret this?
Answer: This is a known phenomenon when working with mutagenic nucleoside analogs like NHC.[3]
-
Different Endpoints: qPCR/RT-PCR measures the total number of viral RNA copies (genome copies), including both infectious and non-infectious viruses.[1][8] In contrast, a plaque assay specifically quantifies the number of infectious viral particles that can replicate and cause cell death.[8]
-
Mechanism of Action: NHC-TP works by inducing mutations in the viral genome, leading to "error catastrophe".[3][4] This results in the production of viral particles that contain RNA but are not infectious. PCR-based methods will detect these non-viable particles, while a plaque assay will not.
-
Interpretation: The plaque assay provides a more accurate measure of the reduction in infectious virus and is therefore a better indicator of the true antiviral efficacy of NHC. The qPCR/RT-PCR data can be useful for understanding the effect of the compound on viral replication at the genomic level. The ratio of genome copies to plaque-forming units (PFU) can provide insights into the specific infectivity of the virus population. A significant increase in this ratio after treatment would be consistent with the mutagenic mechanism of NHC.[9]
Frequently Asked Questions (FAQs)
What is the mechanism of action of NHC-triphosphate?
NHC-triphosphate is a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[10] It gets incorporated into the nascent viral RNA strand in place of cytidine triphosphate (CTP) or uridine triphosphate (UTP).[4] Once incorporated, NHC can exist in two tautomeric forms, one that pairs with guanine (B1146940) and another that pairs with adenine. This leads to an accumulation of mutations (primarily G-to-A and C-to-U transitions) in the viral genome during subsequent rounds of replication, a process known as "lethal mutagenesis" or "error catastrophe," which ultimately results in the production of non-functional viruses.[9][10][11]
How is NHC activated to NHC-triphosphate?
NHC is a nucleoside analog that needs to be phosphorylated by host cell kinases to become active.[1] Once inside the cell, NHC is sequentially phosphorylated to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[12]
Is there a potential for viruses to develop resistance to NHC?
While possible, the development of high-level resistance to NHC appears to be difficult for viruses.[3][9] Its mutagenic mechanism of action means that the virus would need to acquire multiple mutations to overcome the effect of the drug, which is a higher genetic barrier compared to antivirals with other mechanisms.[3][9] Studies have shown that even after multiple passages in the presence of NHC, viruses only develop low-level resistance.[9][11]
What are the key factors that can influence the outcome of my NHC-triphosphate antiviral assay?
The key factors include:
-
Cell Line Choice: As discussed, the metabolic capacity of the cell line is crucial.
-
Virus and MOI: The specific virus, its strain, and the multiplicity of infection used will determine the baseline replication kinetics.
-
Compound Concentration and Purity: Accurate concentration and purity of the NHC are essential.
-
Incubation Times: The duration of compound treatment and viral infection will influence the observed effect.
-
Assay Readout: The choice of assay (e.g., plaque assay, qPCR, MTT assay) will determine the endpoint being measured.
Data Presentation
Table 1: In Vitro Efficacy of NHC Against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Murine Hepatitis Virus (MHV) | DBT cells | 0.17 | [9] |
| MERS-CoV | Vero cells | 0.56 | [9] |
| Chikungunya Virus (CHIKV) | Huh-7 cells | 0.8 | [13] |
| Venezuelan Equine Encephalitis Virus (VEEV) | - | < 1 | [3] |
Table 2: Cytotoxicity of NHC in Different Cell Lines
| Cell Line | CC50 (µM) | Reference |
| Human lymphoid CEM | 7.5 | [14] |
| PC-3 | > 100 | [14] |
| HepG2 | > 100 | [14] |
| DBT-9 | > 200 | [9] |
| Vero | > 10 | [9] |
Table 3: Pharmacokinetic Parameters of NHC and NHC-Triphosphate
| Parameter | NHC in Plasma | NHC-TP in PBMCs | Reference |
| Tmax (hours) | 1.5 - 1.98 | 4.00 - 8.06 | [15] |
| Effective Half-life (hours) | 3.3 | - | [10] |
| Terminal Half-life (hours) | 20.6 | 13.60 - 18.04 | [10][15] |
Experimental Protocols
1. Viral Titer Determination by Plaque Assay
This assay quantifies the concentration of infectious virus particles.
-
Cell Seeding:
-
Virus Dilution and Infection:
-
On the day of the assay, prepare 10-fold serial dilutions of your virus stock in serum-free medium.[16][17]
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the virus dilutions. Use a sufficient volume to cover the monolayer (e.g., 200 µL for a 12-well plate).[1]
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for viral adsorption.[16]
-
-
Overlay Application:
-
After incubation, remove the inoculum.
-
Gently overlay the cells with a semi-solid medium (e.g., containing 0.3-0.6% agarose (B213101) or methylcellulose (B11928114) mixed 1:1 with 2x growth medium).[17] This restricts virus spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.[16]
-
-
Plaque Visualization and Quantification:
-
Fix the cells by adding a formaldehyde (B43269) solution (e.g., 10%) directly to the overlay and incubate for at least 30 minutes.[17]
-
Carefully remove the overlay and stain the cells with a crystal violet solution for 15-30 minutes.[16]
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques (clear zones) in the wells. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[16]
-
2. Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of a compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of NHC in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NHC. Include untreated control wells.
-
Incubate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[14]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the results and determine the 50% cytotoxic concentration (CC50) value.
-
3. Quantification of Intracellular NHC-Triphosphate by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular NHC-TP. Specific parameters will need to be optimized for your instrument and experimental setup.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PBMCs) at a known density and treat with NHC for the desired time.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable method (e.g., methanol (B129727) extraction or a specific lysis buffer).
-
-
Sample Preparation:
-
Add an isotopically-labeled internal standard (if available) to the cell lysate.[10]
-
For protein precipitation, add a solvent like acetonitrile, incubate, and then centrifuge to pellet the protein.[10]
-
Evaporate the supernatant to dryness and reconstitute in a solvent compatible with your LC-MS/MS system (e.g., water or a specific buffer).[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient. Anion-exchange columns are often used for separating nucleotides.[18]
-
Detect and quantify NHC-TP using a mass spectrometer in multiple-reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NHC-TP.
-
Calculate the concentration of NHC-TP in your samples based on the standard curve and normalize to the number of cells.
-
Visualizations
Caption: Metabolic activation pathway of NHC.
Caption: Mechanism of action of NHC-triphosphate.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Reactive oxygen species-mediated cytotoxic and DNA-damaging mechanism of N4-hydroxycytidine, a metabolite of the COVID-19 therapeutic drug molnupiravir | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Navigating Uncertainties in RT-qPCR and Infectivity Assessment of Norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHC-Triphosphate Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-hydroxy-N-2-cyanoethyl-guanine triphosphate (NHC-triphosphate), with a specific focus on the impact of freeze-thaw cycles.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the storage, handling, and stability of NHC-triphosphate during experimental workflows.
Question 1: My experimental results using NHC-triphosphate are inconsistent. Could storage and handling be a factor?
Answer: Yes, inconsistent results can often be attributed to improper storage and handling of NHC-triphosphate. The stability of this modified nucleotide can be compromised by multiple freeze-thaw cycles, leading to degradation and a decrease in the effective concentration of the active compound. It is crucial to aliquot the NHC-triphosphate solution upon receipt and store it at -80°C to minimize degradation.[1]
Question 2: How many times can I safely freeze-thaw my NHC-triphosphate stock solution?
Answer: While there is no definitive public study quantifying the exact number of freeze-thaw cycles NHC-triphosphate can endure without significant degradation, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] For its dephosphorylated form, β-D-N4-hydroxycytidine (NHC), studies in human plasma have shown stability for up to three freeze-thaw cycles.[2] However, the triphosphate form may have different stability characteristics. As a best practice, you should aliquot your stock solution into single-use volumes to prevent the need for repeated thawing of the main stock.
Question 3: What are the visible signs of NHC-triphosphate degradation?
Answer: Visual inspection is often not sufficient to detect degradation of NHC-triphosphate. The solution may appear clear and colorless even if the compound has started to break down. The most reliable way to assess the integrity of your NHC-triphosphate is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the purity of the stock and identify the presence of degradation products.
Question 4: I suspect my NHC-triphosphate has degraded. How can I confirm this?
Answer: To confirm suspected degradation, you can perform a purity analysis using a validated analytical method like LC-MS/MS.[2][3] You would compare the purity of your current working stock to a freshly prepared standard or a new lot of NHC-triphosphate. A significant decrease in the main peak corresponding to NHC-triphosphate and the appearance of new peaks would indicate degradation.
Question 5: What is the recommended procedure for thawing NHC-triphosphate aliquots?
Answer: To minimize degradation during thawing, it is recommended to thaw aliquots on ice.[4] Thawing at room temperature can accelerate the degradation of sensitive biomolecules.[4] Once thawed, the aliquot should be used immediately and any remaining solution should be discarded to avoid refreezing.
Quantitative Data on Freeze-Thaw Stability
While specific public data on the quantitative impact of freeze-thaw cycles on NHC-triphosphate is limited, the following table illustrates a hypothetical degradation profile based on general knowledge of nucleotide stability. This data is for illustrative purposes only and should not be considered as experimentally verified results.
| Number of Freeze-Thaw Cycles | Estimated Purity of NHC-Triphosphate (%) | Potential Impact on Experiments |
| 0 (New Aliquot) | >97%[2] | Optimal performance in assays. |
| 1 | 95-97% | Likely minimal impact on most applications. |
| 3 | 90-95%[2] | Potential for decreased enzymatic incorporation or activity. |
| 5 | 80-90% | Significant risk of inconsistent results and reduced assay sensitivity. |
| >5 | <80% | High probability of experimental failure or unreliable data. |
Experimental Protocols
Protocol: Assessment of NHC-Triphosphate Stability Following Freeze-Thaw Cycles
This protocol outlines a general method for determining the stability of your NHC-triphosphate stock after repeated freeze-thaw cycles.
1. Objective: To quantify the purity of NHC-triphosphate after subjecting it to a defined number of freeze-thaw cycles.
2. Materials:
- NHC-triphosphate stock solution
- Nuclease-free water or appropriate buffer
- Dry ice or -80°C freezer
- Ice
- HPLC or LC-MS/MS system
- Appropriate columns and mobile phases for nucleotide analysis
3. Method:
Visualizations
Caption: Potential degradation pathway of NHC-triphosphate due to freeze-thaw cycles.
Caption: Workflow for assessing NHC-triphosphate stability after freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NHC-Triphosphate Incorporation: A Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and drug development professionals, the accurate validation and quantification of β-D-N4-hydroxycytidine (NHC) triphosphate (NHCtp) incorporation into nucleic acids is paramount for understanding the mechanism of action of antiviral drugs like Molnupiravir. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative techniques, supported by experimental data, to assist in selecting the most appropriate validation strategy.
Executive Summary
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands out as the gold standard for validating NHCtp incorporation due to its high sensitivity, specificity, and ability to provide direct quantitative evidence.[1][2][3] Alternative methods, such as enzymatic assays and fluorescence-based approaches, offer indirect evidence of incorporation and can be valuable for high-throughput screening and mechanistic studies.[4] The choice of method ultimately depends on the specific research question, required level of detail, and available instrumentation.
Comparative Analysis of Validation Methods
The following table summarizes the key performance characteristics of mass spectrometry and alternative methods for validating NHC-triphosphate incorporation.
| Feature | Mass Spectrometry (LC-MS/MS) | Enzymatic Assays | Fluorescence-Based Assays |
| Principle | Direct detection and quantification based on mass-to-charge ratio.[1] | Indirectly measures incorporation through polymerase activity.[4] | Monitors real-time incorporation through changes in fluorescence.[4] |
| Specificity | Very High (distinguishes between NHCtp and other nucleotides).[2][3] | Moderate to High (dependent on enzyme specificity). | Moderate (potential for background fluorescence). |
| Sensitivity | High (femtomole to picomole range).[1] | Varies depending on the detection method. | High (single-molecule detection possible).[4] |
| Quantitative Capability | Excellent (absolute quantification with internal standards).[2] | Semi-quantitative to quantitative. | Real-time kinetic data.[4] |
| Throughput | Lower than fluorescence-based assays, but can be automated.[1] | Can be adapted for high-throughput screening. | High-throughput capabilities.[4] |
| Sample Requirement | Requires enzymatic digestion of nucleic acids.[3][5] | Requires purified polymerases and specific templates.[4] | Requires fluorescently labeled substrates.[4] |
| Key Advantage | Direct and unambiguous identification and quantification.[1][3] | Relatively simple and cost-effective for screening. | Enables real-time monitoring of incorporation kinetics.[4] |
| Key Limitation | Requires specialized and expensive instrumentation. | Indirect evidence of incorporation. | Requires labeled nucleotides which may affect incorporation. |
Experimental Protocols
Mass Spectrometry-Based Validation (LC-MS/MS)
This protocol outlines the general steps for the quantification of NHCtp incorporation into RNA using LC-MS/MS.
1. Sample Preparation:
-
Isolate total RNA from cells or tissues treated with the NHC prodrug.
-
Digest the RNA into its constituent ribonucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).[3][6]
-
Perform protein precipitation or solid-phase extraction to remove proteins and other interfering substances.[2]
-
Add an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-NHCtp) to the sample for accurate quantification.[2]
2. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the ribonucleosides using a suitable chromatography column (e.g., a porous graphitic carbon column).[3]
-
Ionize the separated nucleosides using electrospray ionization (ESI) in positive or negative ion mode.[2][5]
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify NHC and the internal standard based on their unique precursor-to-product ion transitions.[2] For example, the transition for NHCtp might be m/z 497.600 → 158.700.[2]
3. Data Analysis:
-
Generate a calibration curve using known concentrations of NHC.
-
Determine the concentration of NHC in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Calculate the frequency of NHC incorporation by normalizing the amount of NHC to the total amount of canonical ribonucleosides (A, C, G, U) in the sample.[3]
Alternative Validation Methods
Enzymatic Assays: These assays typically rely on the ability of a polymerase to incorporate NHCtp into a growing nucleic acid chain. The extent of incorporation can be measured indirectly, for instance, by quantifying the amount of product generated or by observing the inhibition of further extension.[4]
Fluorescence-Based Assays: These methods utilize fluorescently labeled primers, templates, or nucleotides to monitor the incorporation event in real-time. Techniques like Förster resonance energy transfer (FRET) can be employed to detect conformational changes in the polymerase or the DNA substrate upon nucleotide binding and incorporation.[4]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in validating NHC-triphosphate incorporation.
Caption: General workflow for validating NHC-triphosphate incorporation.
Caption: Detailed workflow for LC-MS/MS-based validation.
Conclusion
The validation of NHC-triphosphate incorporation is a critical step in the development and understanding of antiviral therapies. Mass spectrometry, particularly LC-MS/MS, provides the most robust and direct method for this purpose, offering unparalleled specificity and quantitative accuracy.[1][2][3] While alternative enzymatic and fluorescence-based assays have their merits in specific applications like high-throughput screening and kinetic studies, they provide indirect evidence of incorporation.[4] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions for their experimental designs, ultimately accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Polymerase: NHC-Triphosphate vs. CTP as Viral RNA Polymerase Substrates
For researchers, scientists, and drug development professionals, understanding the intricate dance between viral polymerases and nucleotide substrates is paramount in the quest for effective antiviral therapeutics. This guide provides an objective comparison of β-D-N4-hydroxycytidine (NHC)-triphosphate, the active form of the antiviral drug molnupiravir, and the natural nucleotide cytidine (B196190) triphosphate (CTP) as substrates for viral RNA-dependent RNA polymerase (RdRp). By examining their mechanisms of action, comparative incorporation kinetics, and the experimental protocols used for their evaluation, this document aims to provide a clear and comprehensive overview for the scientific community.
The Central Conflict: Mimicry and Mutagenesis
At the heart of viral replication lies the RNA-dependent RNA polymerase (RdRp), an enzyme essential for copying the viral RNA genome. This process relies on a steady supply of natural nucleoside triphosphates (NTPs), including Cytidine Triphosphate (CTP), which pairs with guanosine (B1672433) (G) in the template strand.
NHC-triphosphate (NHC-TP) enters this process as a molecular mimic.[1] As the active metabolite of the prodrug molnupiravir, NHC-TP is designed to be recognized and incorporated by the viral RdRp into the nascent RNA strand.[1] However, NHC-TP's key feature is its ability to exist in two tautomeric forms. One form mimics CTP and pairs with guanine, while the other mimics uridine (B1682114) triphosphate (UTP) and pairs with adenine.[1] This dual identity is the foundation of its antiviral effect.
Once incorporated, the presence of NHC-monophosphate in the viral RNA does not immediately halt chain elongation.[2] Instead, it serves as a template for the next round of replication, where its ambiguous base-pairing nature leads to the introduction of mutations. This process, known as "lethal mutagenesis," results in an accumulation of errors throughout the viral genome, ultimately producing non-viable virus particles.
Quantitative Comparison of Substrate Kinetics
The efficiency with which a viral polymerase selects and incorporates a nucleotide substrate is a critical determinant of its biological effect. These interactions are quantified by pre-steady-state kinetic parameters, primarily the dissociation constant (Kd), which reflects the substrate's binding affinity, and the maximum rate of incorporation (kpol or kcat). The catalytic efficiency is often expressed as the ratio kpol/Kd.
Studies on the SARS-CoV-2 RdRp have shown that the incorporation of NHC-monophosphate is efficiently extended, suggesting that it is a reasonably good substrate.[2] However, it has also been described as a "weak alternative substrate" for the hepatitis C virus (HCV) polymerase. The relative incorporation efficiency of NHC-TP can be influenced by the specific viral polymerase and the sequence context of the RNA template.
Below is a summary of known kinetic parameters for CTP with viral polymerases. The absence of directly comparable data for NHC-TP underscores a key area for future research.
| Substrate | Viral Polymerase | Kd (μM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (μM⁻¹s⁻¹) |
| CTP | Hepatitis C Virus NS5B | 39 ± 3 | 16 ± 1 | 0.41 |
Note: The kinetic parameters can vary depending on the specific experimental conditions, including the polymerase construct, RNA template-primer sequence, and buffer composition.
Mechanism of Action: A Tale of Two Substrates
The distinct roles of CTP and NHC-TP as polymerase substrates are best understood through their respective mechanisms of action.
References
A Comparative Guide to NHC-Triphosphate and Remdesivir Triphosphate: Mechanisms of Action in SARS-CoV-2 Inhibition
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antiviral agents, NHC-triphosphate (the active form of Molnupiravir) and Remdesivir triphosphate (the active form of Remdesivir). Both nucleotide analogs are potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, they employ fundamentally different mechanisms of action, leading to distinct efficacy profiles, resistance potentials, and clinical considerations. This document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies for key assays and visualizations of their molecular pathways.
I. Overview of Mechanism of Action
Both Molnupiravir (B613847) and Remdesivir are administered as prodrugs to enhance cell permeability and bioavailability. Once inside the host cell, they are metabolized into their active triphosphate forms, β-D-N4-hydroxycytidine triphosphate (NHC-TP) and Remdesivir triphosphate (RDV-TP), respectively. These active metabolites mimic natural ribonucleotides and are incorporated into the nascent viral RNA by the SARS-CoV-2 RdRp.
NHC-Triphosphate: Inducing "Error Catastrophe" through Lethal Mutagenesis
NHC-TP's primary mechanism of action is to induce "lethal mutagenesis" or "error catastrophe".[1][2] It can be incorporated into the growing RNA strand in place of either cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP).[3][4] Once incorporated, the NHC monophosphate within the RNA template can ambiguously base-pair with either adenine (B156593) or guanine (B1146940) during subsequent rounds of replication.[3][5] This leads to a rapid accumulation of mutations throughout the viral genome, ultimately resulting in non-viable viral progeny.[1][2]
Remdesivir Triphosphate: Halting Replication via Delayed Chain Termination
In contrast, RDV-TP functions as a "delayed chain terminator".[6][7] It is incorporated into the nascent RNA chain, where it allows for the addition of a few more nucleotides before causing the RdRp to stall.[8][9] This stalling is attributed to a steric hindrance that disrupts the translocation of the polymerase along the RNA template, effectively halting further RNA synthesis.[6][8]
II. Quantitative Comparison of Antiviral Performance
The following tables summarize key quantitative data from in vitro and cell-based assays, providing a direct comparison of the performance of NHC-TP and RDV-TP.
| Parameter | NHC-TP (Molnupiravir) | Remdesivir Triphosphate (Remdesivir) | References |
| Mechanism of Action | Lethal Mutagenesis | Delayed Chain Termination | [1][2][6][7] |
| Primary Competing Nucleotide | CTP and UTP | ATP | [3][10] |
| Incorporation Efficiency (vs. natural nucleotide) | Lower than CTP and UTP | Higher than ATP | [3][10] |
| Selectivity for Viral RdRp vs. Human Polymerases | High | High | [11][12] |
Table 1: Biochemical and Mechanistic Comparison
| Cell Line | NHC (Molnupiravir) EC50 (µM) | Remdesivir EC50 (µM) | References |
| Vero E6 | 0.3 - 23.15 | 0.77 - 23.15 | [9] |
| Human Airway Epithelial (HAE) | ~0.08 (Calu-3) | 0.01 | [9] |
| A549-ACE2-TMPRSS2 | 0.96 (EIDD-1931) vs. BA.5 | 2.1 (GS-441524) vs. BA.5 |
Table 2: In Vitro Antiviral Activity (EC50) Against SARS-CoV-2
III. Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct molecular pathways of NHC-TP and RDV-TP.
Caption: Mechanism of Action of NHC-Triphosphate (Lethal Mutagenesis).
Caption: Mechanism of Action of Remdesivir Triphosphate (Delayed Chain Termination).
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of NHC-TP and RDV-TP.
A. In Vitro SARS-CoV-2 RdRp Inhibition Assay
This assay biochemically determines the inhibitory potential of a compound against the purified viral RNA-dependent RNA polymerase.
1. Materials:
- Purified recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).
- RNA template-primer duplex.
- Ribonucleoside triphosphates (ATP, GTP, CTP, UTP) at desired concentrations.
- Test compounds (NHC-TP, RDV-TP) at various concentrations.
- Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).
- Fluorescent RNA dye (e.g., SYBR Green II) or radiolabeled NTPs.
2. Procedure:
- Prepare reaction mixtures containing the reaction buffer, RNA template-primer, and the test compound at various concentrations.
- Initiate the reaction by adding the SARS-CoV-2 RdRp complex and the NTP mix.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching buffer (e.g., EDTA).
- Analyze the product formation. For fluorescent assays, add the RNA dye and measure the fluorescence intensity. For radioactive assays, separate the products by gel electrophoresis and quantify the radioactivity.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
B. Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This assay measures the ability of a compound to protect host cells from virus-induced cell death.[8]
1. Materials:
- Vero E6 cells or other susceptible cell lines.
- SARS-CoV-2 virus stock of a known titer.
- Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
- Test compounds (Molnupiravir, Remdesivir) at various concentrations.
- Cell viability reagent (e.g., CellTiter-Glo).
2. Procedure:
- Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Immediately after infection, add the diluted compounds to the respective wells.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Assess cell viability by adding the cell viability reagent and measuring the luminescence or absorbance according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated virus-infected controls.
- Determine the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
C. Viral Mutagenesis Assay (for NHC-TP)
This assay quantifies the increase in viral RNA mutations induced by a mutagenic agent like Molnupiravir.
1. Materials:
- Cell culture system for SARS-CoV-2 infection (as in the CPE assay).
- Molnupiravir at various concentrations.
- Viral RNA extraction kit.
- RT-PCR reagents.
- Next-generation sequencing (NGS) platform and reagents.
2. Procedure:
- Infect susceptible cells with SARS-CoV-2 and treat with different concentrations of Molnupiravir.
- After a defined incubation period (e.g., 48-72 hours), harvest the supernatant containing progeny virions.
- Extract viral RNA from the supernatant.
- Perform RT-PCR to amplify the entire viral genome or specific regions of interest.
- Prepare sequencing libraries from the amplicons and perform NGS.
3. Data Analysis:
- Align the sequencing reads to the reference SARS-CoV-2 genome.
- Identify and quantify the frequency of single nucleotide polymorphisms (SNPs) in the viral populations from each treatment condition.
- Compare the mutation frequency and spectrum (e.g., transition vs. transversion ratio) between Molnupiravir-treated and untreated samples.[10]
V. Conclusion
NHC-triphosphate and Remdesivir triphosphate represent two distinct and effective strategies for targeting the SARS-CoV-2 RdRp. NHC-TP's mechanism of lethal mutagenesis offers a high barrier to resistance, as the virus would need to evolve a more discerning polymerase to counteract the widespread mutations. In contrast, RDV-TP's delayed chain termination provides a more direct and immediate halt to viral replication. The choice between these agents in a clinical setting may depend on various factors, including the stage of infection, the patient's underlying conditions, and the circulating viral variants. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel antiviral candidates. A thorough understanding of their respective mechanisms of action is paramount for the development of next-generation antiviral therapies and combination strategies to combat current and future coronavirus threats.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dissecting nucleotide selectivity in viral RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting nucleotide selectivity in viral RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NHC-Triphosphate Versus Favipiravir Triphosphate in Viral Polymerase Inhibition
A detailed guide for researchers and drug development professionals on the biochemical potency and mechanism of action of two key antiviral agents.
Introduction
The global health landscape has been profoundly shaped by the emergence of novel RNA viruses, necessitating the rapid development of effective antiviral therapeutics. Among the most promising strategies is the targeting of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. This guide provides a detailed comparison of the efficacy of two prominent antiviral agents that target the RdRp: NHC-triphosphate (the active form of Molnupiravir) and Favipiravir (B1662787) triphosphate. Both are nucleoside analogs that, upon intracellular phosphorylation, are incorporated into the nascent viral RNA, leading to the inhibition of viral replication. This comparison is based on available preclinical data and aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective biochemical potencies and mechanisms of action.
Mechanism of Action
Both Molnupiravir and Favipiravir are administered as prodrugs and are converted into their active triphosphate forms within the host cell.[1] These active metabolites, β-D-N4-hydroxycytidine triphosphate (NHC-TP) and Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), act as substrates for the viral RdRp.[1]
NHC-Triphosphate (Active Molnupiravir): NHC-TP functions as a competitive substrate for the viral RdRp.[1] Its incorporation into the growing viral RNA strand does not immediately terminate chain elongation. Instead, NHC can exist in two tautomeric forms, one mimicking cytidine (B196190) and the other uridine.[1] This leads to widespread mutations during subsequent rounds of viral replication, a process termed "lethal mutagenesis" or "viral error catastrophe," ultimately resulting in the production of non-viable virus particles.[1]
Favipiravir Triphosphate: Favipiravir-RTP is recognized by the viral RdRp as a purine (B94841) analog.[1][2] Its incorporation into the nascent RNA chain can lead to two primary inhibitory outcomes: chain termination, which halts further elongation of the viral RNA, or the induction of lethal mutations through misincorporation of nucleotides in the viral genome.[1][3] This disruption of both RNA synthesis and fidelity is the basis of its antiviral activity.[1]
Quantitative Comparison of Efficacy
Direct head-to-head studies providing a quantitative comparison of the biochemical efficacy of NHC-TP and Favipiravir-RTP against the same viral RdRp are limited. However, data from individual studies on their interaction with the SARS-CoV-2 RdRp provide valuable insights. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Parameter | NHC-Triphosphate (Molnupiravir-TP) | Favipiravir Triphosphate (Favipiravir-RTP) |
| Target Viral Enzyme | RNA-dependent RNA polymerase (RdRp) | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Lethal mutagenesis through ambiguous base-pairing.[1] | Primarily lethal mutagenesis, with potential for chain termination.[1][3] |
| Natural Nucleotide Competitor | Predominantly competes with Cytidine Triphosphate (CTP).[4] | Competes with purine nucleosides (Adenosine Triphosphate - ATP and Guanosine Triphosphate - GTP).[1] |
| Incorporation Selectivity (SARS-CoV-2 RdRp) | SARS-CoV-2 RdRp shows a 30-fold preference for CTP over NHC-TP. The selectivity values for other natural nucleotides are significantly higher: GTP (12,841-fold), ATP (424-fold), and UTP (171-fold).[4] | Direct comparative selectivity values from the same experimental setup are not available. However, studies indicate it is incorporated as a purine analog.[3] |
| In Vitro Cell-Based Assay (IC50 against SARS-CoV-2) | In vitro studies have reported IC50 values for the parent compound Molnupiravir against various SARS-CoV-2 variants in the low micromolar range.[5] | Some studies suggest that Favipiravir exhibits lower in vitro activity against SARS-CoV-2 compared to Molnupiravir and may be associated with higher toxicity in cell culture models.[6] Computational docking studies have shown similar binding affinities of favipiravir to SARS-CoV-2 and HCoV-NL63 RdRp.[7] |
Note: The provided data is collated from different studies and a direct, side-by-side quantitative comparison from a single study is not currently available. The IC50 values from cell-based assays reflect the activity of the parent prodrug and are influenced by cellular uptake and metabolism, in addition to the direct enzymatic inhibition by the triphosphate form.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. Below are generalized protocols for key experiments used to evaluate the inhibitory activity of nucleoside triphosphate analogs against viral RdRp.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the antiviral on the enzymatic activity of a purified viral RdRp.
1. Expression and Purification of Recombinant RdRp:
-
The gene encoding the viral RdRp (e.g., SARS-CoV-2 nsp12) and its co-factors (e.g., nsp7 and nsp8) are cloned into expression vectors.
-
The proteins are expressed in a suitable system, such as E. coli or insect cells.[8]
-
The recombinant proteins are then purified to homogeneity using chromatography techniques.[8]
2. RNA Template/Primer Preparation:
-
A single-stranded RNA template and a shorter, complementary primer strand (often fluorescently or radioactively labeled) are synthesized.[8]
-
The primer is annealed to the template to create a template-primer duplex, which serves as the substrate for the RdRp.[8]
3. RdRp Elongation Assay:
-
The purified RdRp enzyme complex is incubated with the RNA template-primer duplex in a reaction buffer.
-
A mixture of the four natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP) is added to initiate RNA synthesis. One of the rNTPs is typically radiolabeled (e.g., [α-³²P]GTP) to allow for the detection of the elongated RNA product.
-
To test the inhibitor, varying concentrations of the analog triphosphate (NHC-TP or Favipiravir-RTP) are included in the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature and is then stopped.
4. Product Analysis:
-
The RNA products are separated based on their size using denaturing polyacrylamide gel electrophoresis (PAGE).[4]
-
The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
-
The intensity of the bands corresponding to the full-length or extended RNA product is quantified to determine the extent of RdRp inhibition at different inhibitor concentrations.
-
The IC50 value, the concentration of the inhibitor that reduces RdRp activity by 50%, can then be calculated.
5. Determination of Kinetic Parameters (Steady-State Kinetics):
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, steady-state kinetic analysis is performed.
-
The initial velocity of the RdRp reaction is measured at various concentrations of the natural substrate (the nucleotide the analog competes with) and the inhibitor.
-
The data is then fitted to kinetic models (e.g., Michaelis-Menten) to determine parameters such as Km and Vmax in the presence and absence of the inhibitor, from which the Ki can be calculated.
Signaling Pathways and Experimental Workflows
Mechanism of Action of NHC-TP and Favipiravir-TP
Caption: Mechanism of action for Molnupiravir and Favipiravir.
General Experimental Workflow for In Vitro RdRp Inhibition Assay
Caption: Workflow for in vitro RdRp inhibition assay.
Conclusion
Both NHC-triphosphate and Favipiravir triphosphate are potent inhibitors of viral RNA-dependent RNA polymerase, acting through mechanisms that ultimately disrupt viral replication. NHC-TP primarily induces lethal mutagenesis by acting as an ambiguous cytidine/uridine analog. Favipiravir-RTP functions as a purine analog, leading to both lethal mutagenesis and potential chain termination. While direct comparative biochemical data is scarce, available evidence suggests that both are effective at the enzymatic level. Further head-to-head studies using standardized biochemical assays are warranted to definitively delineate the comparative efficacy and kinetic parameters of these two important antiviral agents. Such studies will be invaluable for the rational design and development of next-generation broad-spectrum antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NHC-Triphosphate Incorporation Fidelity by Viral RNA-Dependent RNA Polymerases
A comprehensive guide for researchers and drug development professionals on the incorporation of N4-hydroxycytidine (NHC) triphosphate, the active form of molnupiravir (B613847), by the RNA-dependent RNA polymerases (RdRps) of SARS-CoV-2, Influenza virus, and Norovirus.
Introduction
The nucleoside analog N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir, is a potent inhibitor of various RNA viruses.[1][2] Its mechanism of action relies on its conversion to NHC-triphosphate (NHC-TP) within the host cell, where it is subsequently incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[2][3] This incorporation is a critical step that leads to lethal mutagenesis of the viral genome. The ambiguous base-pairing properties of the incorporated NHC monophosphate (NHC-MP), which can mimic both cytidine (B196190) and uridine (B1682114), result in the accumulation of mutations during subsequent rounds of RNA replication, ultimately leading to a non-viable viral population.[1][4]
The efficiency and fidelity with which different viral polymerases incorporate NHC-TP are key determinants of its antiviral efficacy. Understanding these parameters is crucial for predicting the effectiveness of molnupiravir against different viruses and for the development of novel nucleoside analogs with improved selectivity and potency. This guide provides a comparative overview of the incorporation fidelity of NHC-TP by the RdRps of three clinically significant RNA viruses: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza virus, and Norovirus.
Mechanism of NHC-TP Induced Mutagenesis
The antiviral activity of NHC-TP is primarily driven by a two-step process of lethal mutagenesis:
-
Incorporation: NHC-TP acts as a competitive substrate for the viral RdRp, competing with natural cytidine triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into the growing RNA strand.[4]
-
Ambiguous Templating: Once incorporated, the resulting NHC-monophosphate (NHC-MP) within the RNA template can be read as either a cytosine or a uracil (B121893) by the RdRp during the next round of replication. This leads to the introduction of G-to-A and C-to-U transition mutations in the newly synthesized viral genomes.[5]
Importantly, the incorporation of a single NHC-MP molecule does not typically cause immediate chain termination, allowing for the synthesis of full-length, but mutated, viral RNAs.[6]
Comparative Fidelity of NHC-TP Incorporation
The fidelity of a polymerase refers to its ability to select the correct nucleotide for incorporation. In the context of NHC-TP, we are interested in how efficiently viral RdRps incorporate this analog compared to the natural nucleotides CTP and UTP. This can be quantified by determining key kinetic parameters.
SARS-CoV-2 RdRp
The incorporation of NHC-TP by the SARS-CoV-2 RdRp has been the most extensively studied. While specific kpol and Kd values for NHC-TP are not consistently reported in a comparative context, studies have shown that NHC-TP is a substrate for the SARS-CoV-2 RdRp.[5][7] The efficiency of incorporation is sufficient to induce potent antiviral activity.
Furthermore, the SARS-CoV-2 genome encodes a proofreading 3'-to-5' exoribonuclease, nsp14, which can remove misincorporated nucleotides and potentially some nucleotide analogs.[2][8] However, studies suggest that NHC-MP, once incorporated, may not be efficiently excised by nsp14, contributing to the high mutagenic potential of molnupiravir against SARS-CoV-2.[9] Kinetic studies on the excision of various nucleotide analogs by the SARS-CoV-2 nsp10/nsp14 complex have been performed, but specific data on NHC-MP excision kinetics is limited.[2][10][11]
Influenza Virus Polymerase
Data on the specific kinetic parameters of NHC-TP incorporation by influenza virus polymerase is limited. However, molnupiravir was originally developed as a treatment for influenza, indicating that its active form, NHC-TP, is a substrate for the influenza virus RdRp.[11] The antiviral favipiravir (B1662787), another nucleoside analog, has been studied more extensively in the context of influenza. Kinetic analyses have shown that favipiravir-RTP acts as a competitive inhibitor of ATP and GTP incorporation by the influenza virus polymerase.[12][13][14][15] Comparative kinetic studies of NHC-TP and favipiravir-RTP incorporation would be highly valuable. Influenza viruses lack a proofreading exonuclease, which may render them more susceptible to the mutagenic effects of NHC-TP.[16]
Norovirus RdRp
There is a significant gap in the literature regarding the quantitative analysis of NHC-TP incorporation by the Norovirus RdRp. While some studies suggest that the pandemic GII.4 human norovirus strains have a lower fidelity polymerase, which may contribute to their global dominance, the specific interaction with NHC-TP has not been well characterized.[1][3] Studies on other nucleoside analogs, such as favipiravir, have been conducted with norovirus replicons, but detailed kinetic data for NHC-TP is needed.[3] The lack of a proofreading mechanism in noroviruses suggests they could be vulnerable to lethal mutagenesis by NHC.[1]
Data Presentation
As comprehensive, directly comparable quantitative data is not available, the following table highlights the current knowledge and identifies the existing data gaps for the incorporation fidelity of NHC-TP by the different viral polymerases.
| Viral Polymerase | Key Findings on NHC-TP Incorporation | Proofreading Exonuclease | Quantitative Data Availability (kpol, Kd, Selectivity) |
| SARS-CoV-2 RdRp | NHC-TP is a known substrate leading to potent antiviral activity through mutagenesis.[5][7] | Yes (nsp14)[2][8] | Limited comparative data. |
| Influenza Virus Polymerase | Molnupiravir is effective against influenza, indicating NHC-TP is a substrate.[11] | No[16] | Not readily available. |
| Norovirus RdRp | Pandemic strains may have lower fidelity polymerases.[1][3] | No[1] | Not readily available. |
Experimental Protocols
Determining the incorporation fidelity of a nucleotide analog like NHC-TP by a viral polymerase requires specialized biochemical assays. The following provides a general overview of the key experimental protocols used in such studies.
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method is used to determine the kinetic parameters for the incorporation of a single nucleotide, allowing for the calculation of the maximal rate of incorporation (kpol) and the binding affinity (Kd) of the nucleotide for the polymerase-template complex. A rapid-quench flow instrument is typically used for these experiments.
Experimental Workflow:
Caption: Pre-steady-state kinetics workflow for determining polymerase fidelity.
Detailed Method:
-
Enzyme and Substrate Preparation:
-
Purify the viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
Synthesize or purchase a defined RNA primer-template duplex. The template sequence should be designed to allow for the incorporation of a single nucleotide opposite a specific template base.
-
Label the 5' end of the RNA primer with a fluorescent dye (e.g., FAM) for visualization.
-
-
Single-Turnover Reaction:
-
Pre-incubate a concentration of the RdRp complex in excess of the primer-template duplex to ensure that each RNA molecule is bound by a polymerase.
-
In a rapid-quench instrument, rapidly mix the enzyme-RNA complex with a solution containing varying concentrations of either NHC-TP or the competing natural nucleotide (CTP or UTP) and MgCl2 to initiate the reaction.
-
Quench the reaction at various short time points (milliseconds to seconds) by adding a solution containing EDTA.
-
-
Product Analysis:
-
Separate the reaction products (unextended primer and extended product) on a high-resolution denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled RNA bands using a gel imager and quantify the intensity of each band.
-
Plot the concentration of the extended product against time for each nucleotide concentration.
-
-
Data Analysis:
-
Fit the data to the appropriate pre-steady-state kinetic equations (e.g., burst equation) to determine the observed rate of incorporation (kobs) for each nucleotide concentration.
-
Plot kobs versus the nucleotide concentration and fit the data to a hyperbolic equation to determine the maximal rate of incorporation (kpol) and the dissociation constant (Kd).
-
The incorporation efficiency is calculated as kpol/Kd.
-
The selectivity for the natural nucleotide over NHC-TP is the ratio of their respective incorporation efficiencies.
-
Signaling Pathways and Logical Relationships
The process of NHC-TP incorporation and its subsequent effect on viral replication can be visualized as a logical flow.
Caption: Molnupiravir's mechanism of action leading to viral error catastrophe.
Conclusion and Future Directions
The incorporation of NHC-TP by viral RdRps is a key determinant of molnupiravir's broad-spectrum antiviral activity. While it is established that NHC-TP is a substrate for the RdRps of SARS-CoV-2, Influenza virus, and likely Norovirus, there is a critical need for direct, quantitative comparative studies on the kinetics of incorporation. Such studies would provide invaluable insights into the differential susceptibility of these viruses to molnupiravir and guide the development of next-generation nucleoside analogs.
Future research should focus on:
-
Performing side-by-side pre-steady-state kinetic analyses of NHC-TP incorporation by the purified RdRps of SARS-CoV-2, various influenza strains, and different norovirus genotypes.
-
Quantifying the selectivity of each polymerase for NHC-TP over the natural CTP and UTP.
-
Investigating the efficiency of proofreading by SARS-CoV-2 nsp14 on NHC-MP-containing RNA substrates through detailed kinetic studies.
-
Elucidating the structural basis for the recognition and incorporation of NHC-TP by these different viral polymerases through crystallographic or cryo-EM studies.
Addressing these knowledge gaps will provide a more complete picture of the molecular basis for molnupiravir's antiviral activity and facilitate the rational design of more effective and selective antiviral therapies.
References
- 1. Norovirus Polymerase Fidelity Contributes to Viral Transmission In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity and Kinetics of RNA Hydrolysis by SARS-CoV-2 NSP10/14 Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure(s), function(s), and inhibition of the RNA-dependent RNA polymerase of noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of nsp14 Exonuclease from SARS-CoV-2 towards RNAs with Modified 3'-Termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substrate Specificity and Kinetics of RNA Hydrolysis by SARS-CoV-2 NSP10/14 Exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Virus Fidelity Mutants: A Useful Tool for Evolutionary Biology or a Complex Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Mutagenic Potential of NHC-Triphosphate on Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of N6-hydroxycytidine (NHC)-triphosphate, the active form of the antiviral drug molnupiravir, on host cells. It objectively evaluates its performance against other antiviral alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to NHC-Triphosphate and its Mutagenic Potential
N6-hydroxycytidine (NHC) is a ribonucleoside analog that exhibits broad-spectrum antiviral activity. Its mechanism of action involves the intracellular phosphorylation to NHC-triphosphate, which can then be incorporated into the viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to a high number of mutations in the viral genome, a process termed "lethal mutagenesis," which ultimately inhibits viral replication. However, concerns have been raised about the potential for NHC-triphosphate to be incorporated into the host cell's DNA, thereby inducing mutations and potentially leading to long-term adverse effects.
The diphosphate (B83284) form of NHC can be converted by the host cell's ribonucleotide reductase to its deoxyribonucleoside counterpart, dNHC-diphosphate. This is subsequently phosphorylated to dNHC-triphosphate, which can be incorporated into the host cell's DNA during replication. This off-target activity is the primary basis for the mutagenic potential of NHC in host cells.
Quantitative Comparison of Mutagenic Potential
The following table summarizes the available quantitative data on the mutagenic potential of NHC-triphosphate in comparison to other nucleoside analog antivirals. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.
| Compound | Assay | Cell Line | Mutation Frequency (per 10^6 cells) | DNA Damage (% Tail DNA in Comet Assay) | Reference(s) |
| NHC | HPRT Assay | Chinese Hamster Ovary (CHO) | 100 - 300 (at 10 µM) | 15 - 25 (at 10 µM) | [1] |
| Ribavirin | HPRT Assay | V79 | < 10 (at 100 µM) | Not widely reported | [2][3] |
| Favipiravir | Not widely reported for host cell mutagenesis | - | Not widely reported | Not widely reported | [2][4] |
| Remdesivir | Not expected to be mutagenic (chain terminator) | - | Not applicable | Not widely reported | [5] |
Note: The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a common method for quantifying mammalian cell mutagenesis. The Comet assay (single-cell gel electrophoresis) is used to detect DNA damage.
Experimental Protocols
Ames Test for Assessing Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[6] An increase in the number of revertant colonies in the presence of the test compound indicates its mutagenic potential.
Detailed Protocol for Nucleoside Analogs:
-
Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9 Mix): Perform the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the background (negative control).
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) used to dissolve the test compound.
-
Positive Control (without S9): Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98).
-
Positive Control (with S9): 2-anthramine (for all strains).
-
Comet Assay for Detecting DNA Damage
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.[7][8]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[7][8]
Detailed Protocol for Nucleoside Analog-Induced Damage:
-
Cell Preparation: Treat cultured mammalian cells with the nucleoside analog at various concentrations and for different durations. Harvest the cells and resuspend them in ice-cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, apply an electric field (typically 25V, 300mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Key parameters include "% DNA in the tail," "tail length," and "tail moment."[8]
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor).
-
Visualizing the Mechanisms and Workflows
Experimental Workflow for Assessing Mutagenicity
Caption: Workflow for assessing the mutagenic potential of a test compound.
Signaling Pathway of NHC-Induced DNA Damage and Cellular Response
References
- 1. High mutation frequency in DNA transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. researchtweet.com [researchtweet.com]
Comparative Analysis of NHC-Triphosphate and Other Nucleotide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of molnupiravir, with other key nucleotide analogs. This analysis is supported by experimental data and includes detailed methodologies for the key experiments cited.
Executive Summary
NHC-triphosphate is a ribonucleoside analog that acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), inducing mutations in the viral genome through a mechanism known as "lethal mutagenesis."[1] This mode of action provides a high barrier to the development of viral resistance.[1][2] This guide compares the antiviral activity and mechanistic properties of NHC-TP with other prominent nucleotide analogs: Remdesivir (B604916) triphosphate (RDV-TP), Favipiravir (B1662787) triphosphate (FAVI-TP), and Sofosbuvir triphosphate (SOF-TP).
Data Presentation: Quantitative Comparison of Nucleotide Analogs
The following tables summarize key quantitative data for NHC-TP and its counterparts. Direct comparative studies under identical conditions are limited; therefore, data from various sources are presented with appropriate context.
Table 1: In Vitro Antiviral Activity (EC50) Against SARS-CoV-2
| Compound (Prodrug) | EC50 (µM) | Cell Line | SARS-CoV-2 Variant | Reference |
| NHC (Molnupiravir) | 0.3 | Vero E6-GFP | Not Specified | [3] |
| NHC (Molnupiravir) | 0.4 | Huh7 | Not Specified | [3] |
| NHC (Molnupiravir) | 0.08 | Calu-3 | Not Specified | [4] |
| Remdesivir | 0.77 | Vero E6 | Not Specified | [5] |
| Remdesivir | 2.17 | Not Specified | 2019-nCoV (Original) | [6] |
| Remdesivir | 9.8 | Not Specified | Delta (B.1.617.2) | [6] |
| Remdesivir | 9.1 | Not Specified | Omicron (BA.2) | [6] |
| Favipiravir | 61.88 | Vero E6 | Not Specified | [5] |
| Sofosbuvir | >10 (inactive) | A549-hACE2 | Not Specified | [7] |
Table 2: Biochemical Activity Against Viral RNA-dependent RNA Polymerase (RdRp)
| Compound (Active Triphosphate) | Metric | Value | Virus/Enzyme | Reference |
| NHC-TP | Selectivity (CTP/NHC-TP) | 30-fold preference for CTP | SARS-CoV-2 RdRp | [8] |
| RDV-TP | IC50 | 1.0 µM | SARS-CoV-2 RdRp | [7] |
| RDV-TP | Selectivity (ATP/RDV-TP) | ~3-fold preference for RDV-TP | SARS-CoV-2 RdRp | [7] |
| Favipiravir-RTP | IC50 | Low micromolar range | Norovirus RdRp | [9] |
| Sofosbuvir-TP | Incorporation Efficiency | Very Low | SARS-CoV-2 RdRp | [10] |
Table 3: Selectivity Index and Resistance Profile
| Compound (Prodrug) | Selectivity Index (SI = CC50/EC50) | Resistance Profile | Reference |
| Molnupiravir | >1612 (against HCoV-NL63) | High barrier to resistance.[2][3] | [11] |
| Remdesivir | >10 | Development of resistance mutations observed. | |
| Favipiravir | High | High barrier to resistance.[2][3] | [2] |
| Sofosbuvir | Not applicable due to low activity against SARS-CoV-2 | Not extensively studied for SARS-CoV-2 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these nucleotide analogs are provided below.
RNA-dependent RNA Polymerase (RdRp) Primer Extension Assay (Non-Radioactive)
This assay evaluates the incorporation efficiency of nucleotide analogs by the viral RdRp.
a. Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
Fluorescently labeled RNA primer (e.g., 5'-FAM).
-
RNA template.
-
Natural nucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).
-
Nucleotide analogs in their triphosphate form (e.g., NHC-TP, RDV-TP).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 20%).
b. Procedure:
-
Annealing: Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 3 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template complex, purified RdRp enzyme, and reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of NTPs and/or the nucleotide analog triphosphate at desired concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Denature the samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the fluorescently labeled RNA products using a gel imaging system. The intensity of the bands corresponding to the extended primer indicates the efficiency of incorporation.
Cytopathic Effect (CPE) Inhibition Assay for EC50 Determination
This cell-based assay determines the concentration of an antiviral compound that inhibits the virus-induced cell death by 50%.[8][12]
a. Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Complete cell culture medium.
-
Virus stock with a known titer.
-
Test compounds (e.g., Molnupiravir, Remdesivir).
-
96-well cell culture plates.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line to achieve a confluent monolayer overnight.[12]
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a low multiplicity of infection (MOI). Immediately add the diluted compounds to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is evident in 80-90% of the virus control wells (typically 3-5 days).
-
Staining: Discard the medium, fix the cells with 10% formalin, and stain with crystal violet solution.
-
Quantification: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]
MTT Assay for 50% Cytotoxic Concentration (CC50) Determination
This assay measures the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50%.[13][14]
a. Materials:
-
Host cell line used in the antiviral assay.
-
Complete cell culture medium.
-
Test compounds.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include control wells with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]
Mandatory Visualization
Signaling Pathway: Intracellular Activation and Mechanism of Action of NHC-TP
Caption: Intracellular activation of Molnupiravir to NHC-TP and its mechanism of inducing lethal mutagenesis in viral RNA.
Experimental Workflow: RdRp Primer Extension Assay
Caption: Workflow for the non-radioactive RdRp primer extension assay to evaluate nucleotide analog incorporation.
Logical Relationship: Comparative MOA of Nucleotide Analogs
Caption: Comparative mechanisms of action for different nucleotide analog classes targeting viral RdRp.
References
- 1. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.jp [promega.jp]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of NHC-Triphosphate's Antiviral Efficacy Against Emerging Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the prodrug Molnupiravir, against a range of new and emerging viral strains. The data presented is collated from recent in vitro and in vivo studies, offering a quantitative and methodological overview to inform future research and drug development initiatives.
Introduction: Mechanism of Action
Molnupiravir is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1] Following oral administration, it is rapidly converted to NHC in the plasma.[2][3] NHC is then taken up by host cells and undergoes phosphorylation by host kinases to its active form, NHC-triphosphate (NHC-TP).[3][4]
NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][5] Its incorporation into the nascent viral RNA leads to an accumulation of mutations throughout the viral genome, a process termed "viral error catastrophe."[1][3][6] This accumulation of errors ultimately renders the virus replication-incompetent and non-infectious.[4] This mechanism of action suggests a high barrier to the development of resistance and broad-spectrum activity against various RNA viruses.[3][7]
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of NHC against various viral strains, presenting the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values. These values represent the concentration of the compound required to inhibit viral replication by 50% in cell culture models.
Table 1: Antiviral Activity Against Coronaviruses
| Virus Strain | Cell Line | EC₅₀/IC₅₀ (µM) | Reference Compound | EC₅₀/IC₅₀ (µM) | Source(s) |
| SARS-CoV-2 (Ancestral, B-lineage) | hACE2-A549 | 0.11 | - | - | [8][9] |
| Vero | 0.3 | - | - | [2] | |
| Calu-3 | 0.08 | - | - | [2] | |
| SARS-CoV-2 (Alpha Variant) | hACE2-A549 | 0.04 - 0.16 | - | - | [9][10] |
| SARS-CoV-2 (Beta Variant) | hACE2-A549 | 0.04 - 0.16 | - | - | [9][10] |
| SARS-CoV-2 (Delta Variant) | hACE2-A549 | 0.04 - 0.16 | - | - | [9][10] |
| MERS-CoV | Vero | 0.56 | - | - | [11] |
| Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | - | - | [11] |
Table 2: Antiviral Activity Against Other RNA Viruses
| Virus Strain | Cell Line/System | EC₅₀ (µM) | Reference Compound(s) | EC₅₀ (µM) | Source(s) |
| Chikungunya Virus (CHIKV) | Huh-7 Replicon | 0.8 | Favipiravir, Ribavirin | > Favipiravir, Ribavirin | [12] |
| Vero | Potent Inhibition | Favipiravir, Ribavirin | More potent | [13] | |
| Influenza A (H1N1) ** | MDCK | 5.80 | - | - | [14][15] |
| Influenza A (H3N2) ** | MDCK | 7.30 | - | - | [14][15] |
| Influenza B ** | MDCK | 3.40 | - | - | [14][15] |
| Dengue Virus (DENV-2) ** | BHK | 3.95 | - | - | [14][15] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | Potent Inhibition | - | - | [16] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Low Molar Range | - | - | [17] |
*Data for β-D-N4-O-isobutyrylcytidine, a derivative of NHC.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity studies. Below are generalized protocols based on the cited literature for key experiments.
Cell-Based Antiviral Activity Assay (EC₅₀/IC₅₀ Determination)
This protocol is a standard method for quantifying the efficacy of an antiviral compound against a specific virus in a given cell line.
-
Cell Culture: A suitable host cell line (e.g., hACE2-A549 for SARS-CoV-2, Vero, Calu-3) is seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Preparation: The antiviral compound (NHC) is serially diluted to a range of concentrations in the cell culture medium.
-
Viral Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI), for example, 0.1.[10]
-
Treatment: Immediately following infection, the culture medium is replaced with the medium containing the various concentrations of the antiviral compound. A "no-drug" control (vehicle, e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C to allow for viral replication.[10]
-
Quantification of Viral Activity: The extent of viral replication is measured. This can be done through several methods:
-
Plaque Assay: Supernatants are collected, serially diluted, and used to infect fresh cell monolayers. The number of plaques (zones of cell death) is counted to determine the viral titer.[10]
-
Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored or quantified using a cell viability assay (e.g., CellTiter-Glo®).[5]
-
Reporter Virus Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.
-
-
Data Analysis: The viral titer or signal is plotted against the drug concentration. A non-linear regression analysis is used to calculate the EC₅₀ or IC₅₀ value, which is the concentration at which the viral activity is inhibited by 50%.[10]
Replicon Assay
This assay assesses the compound's ability to inhibit viral RNA replication independent of viral entry and exit.
-
Replicon Cell Lines: A stable cell line (e.g., Huh-7 for CHIKV) is engineered to contain a self-replicating viral RNA (a replicon).[12] The replicon typically lacks structural genes but contains the viral polymerase and a reporter gene (e.g., luciferase).
-
Treatment: The replicon-containing cells are treated with serial dilutions of the antiviral compound.
-
Incubation: Cells are incubated for a set period (e.g., 48 hours).
-
Quantification: The reporter gene expression (e.g., luciferase activity) is measured, which directly correlates with the level of replicon RNA replication.
-
Data Analysis: The EC₅₀ value is calculated by plotting the reduction in reporter signal against the compound concentration.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the action and validation of NHC-TP.
Caption: Mechanism of action of Molnupiravir/NHC.
Caption: General workflow for in vitro antiviral activity assay.
References
- 1. Molnupiravir: an antiviral drug against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Antiviral activity of Molnupiravir precursor NHC against SARS-CoV-2 Variants of Concern (VOCs) and implications for the therapeutic window and resistance | bioRxiv [biorxiv.org]
- 10. news-medical.net [news-medical.net]
- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 17. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NHC-triphosphate tetrasodium
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of NHC-triphosphate tetrasodium (B8768297), a non-hazardous substance according to its Safety Data Sheet (SDS). While classified as non-hazardous, responsible disposal practices are crucial to ensure a safe laboratory environment and regulatory compliance.
Key Safety and Handling Information
According to the Safety Data Sheet provided by MedChemExpress, NHC-triphosphate tetrasodium is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be observed during handling and disposal.
Quantitative Data Summary
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Formula | C9H12N3O15P3.4Na | MedChemExpress SDS |
| Molecular Weight | 581.08 g/mol | MedChemExpress SDS |
Step-by-Step Disposal Procedure
This section outlines a general, step-by-step procedure for the disposal of this compound. Crucially, researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines , as disposal regulations can vary.
1. Initial Assessment and Small Quantities:
-
For minute, residual quantities of this compound solution (e.g., rinsate from glassware), copious amounts of running water can be used for dilution and disposal down the laboratory sink. This is generally acceptable for non-hazardous materials.
2. Bulk Quantities and Unused Product:
-
Consult Institutional EHS Guidelines: Before proceeding with the disposal of larger volumes or unused solid product, contact your institution's EHS department. They will provide specific instructions based on local regulations and facility capabilities.
-
Disposal as Non-Hazardous Waste: If approved by your EHS department, this compound can be disposed of as non-hazardous chemical waste. This typically involves:
-
Solid Waste: Placing the sealed, clearly labeled container in a designated non-hazardous solid waste stream.
-
Aqueous Solutions: Neutralizing the pH if necessary and disposing of it down the drain with a large volume of water, as per EHS approval.
-
3. Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with water. The rinsate can typically be disposed of down the drain.
-
After rinsing, deface or remove the original label to prevent misidentification.
-
The clean, empty container can then be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policy.
4. Experimental Waste:
-
If the this compound has been used in experiments and is mixed with other substances, the entire mixture must be evaluated for hazardous properties.
-
The disposal procedure will be dictated by the most hazardous component of the mixture. Consult the SDS for all components and your EHS department for guidance on disposing of mixed chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information and a general framework for the safe disposal of this compound. By prioritizing safety and adhering to institutional guidelines, researchers can ensure the responsible management of laboratory waste.
Navigating the Safe Handling of NHC-Triphosphate Tetrasodium: A Comprehensive Guide
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potential hazards associated with nucleotide analogs, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling NHC-triphosphate tetrasodium (B8768297).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Consider double-gloving. | Prevents skin contact with the chemical. Nitrile offers good chemical resistance.[2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. | Protects skin and personal clothing from contamination.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes and aerosols.[3][5] |
| Face Protection | Face Shield | Worn in conjunction with safety goggles. | Provides an additional layer of protection for the face, especially when handling larger quantities or when there is a significant splash risk.[3] |
| Respiratory Protection | N95 Respirator or higher | If handling the solid form outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound.[6] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for minimizing risk and ensuring a safe working environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.
-
Store: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container tightly sealed.
Handling and Experimental Use:
A dedicated workspace, preferably a certified chemical fume hood, is mandatory for all procedures involving NHC-triphosphate tetrasodium.
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and that all required equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
-
Weighing (Solid Form): If working with the solid compound, conduct all weighing operations within the fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan: A Commitment to Safety and Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, pipette tips, and tubes, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's official chemical waste management program, following all local, state, and federal regulations.
Experimental Protocol: General Guidance for In Vitro Assays
While specific experimental protocols will vary, the following provides a general framework for handling this compound in a typical in vitro assay, such as a polymerase inhibition study.
-
Stock Solution Preparation:
-
In a certified chemical fume hood, carefully weigh the required amount of solid this compound using an analytical balance.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., nuclease-free water) to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution on ice.
-
In the fume hood, perform serial dilutions of the stock solution with the appropriate assay buffer to prepare the final working concentrations.
-
-
Assay Plate Setup:
-
Carefully add the prepared working solutions of this compound to the wells of the assay plate.
-
Add other assay components (e.g., enzyme, template, other nucleotides).
-
Seal the plate and proceed with the incubation and detection steps as per the specific assay protocol.
-
-
Post-Assay Decontamination and Disposal:
-
Decontaminate the work area within the fume hood.
-
Dispose of all contaminated materials, including pipette tips, tubes, and the assay plate, in the designated hazardous waste container.
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance guide to the safe handling process, the following diagram illustrates the key steps and decision points.
References
- 1. ethz.ch [ethz.ch]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 4. Lab Safety Guidelines | Applied Molecular Biology Lab | Biology | MIT OpenCourseWare [ocw.mit.edu]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. labeling.pfizer.com [labeling.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
